molecular formula C12H16O5 B1347231 2',3',4',6'-Tetramethoxyacetophenone CAS No. 7508-05-6

2',3',4',6'-Tetramethoxyacetophenone

Cat. No.: B1347231
CAS No.: 7508-05-6
M. Wt: 240.25 g/mol
InChI Key: FENZKGOUICFKMZ-UHFFFAOYSA-N
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Description

2',3',4',6'-Tetramethoxyacetophenone is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2',3',4',6'-Tetramethoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2',3',4',6'-Tetramethoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',4',6'-Tetramethoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,6-tetramethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(13)10-8(14-2)6-9(15-3)11(16-4)12(10)17-5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENZKGOUICFKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322524
Record name 2',3',4',6'-Tetramethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7508-05-6
Record name NSC401465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3',4',6'-Tetramethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2',3',4',6'-Tetramethoxyacetophenone solubility data

Author: BenchChem Technical Support Team. Date: March 2026

2',3',4',6'-Tetramethoxyacetophenone: A Technical Whitepaper on Solvation Kinetics, Physicochemical Profiling, and Synthetic Applications

Executive Summary

For researchers and drug development professionals, understanding the precise solvation behaviors and physical constraints of molecular precursors is the foundation of reproducible synthetic chemistry. 2',3',4',6'-Tetramethoxyacetophenone (CAS: 7508-05-6) is a highly substituted aromatic ketone utilized extensively in the synthesis of bioactive flavonoids, polymethoxychalcones, and aurone derivatives[1]. This whitepaper delivers an authoritative, causal analysis of its solubility profile, providing application scientists with a self-validating operational protocol for master stock preparation and downstream derivatization.

Physicochemical Architecture and Solvation Causality

To predictably dissolve 2',3',4',6'-tetramethoxyacetophenone, one must first analyze its molecular architecture. The compound features an acetophenone core sterically crowded by four electron-donating methoxy groups.

  • Hydrogen Bonding Dynamics : The four methoxy oxygens and the carbonyl oxygen act purely as hydrogen-bond acceptors. The complete absence of hydrogen-bond donors renders the molecule highly lipophilic and aggressively excludes water, driving its near-zero aqueous solubility.

  • Steric Shielding & Lattice Energy : The ortho-methoxy groups at the 2' and 6' positions force the acetyl group out of the aromatic plane. This steric clash slightly destabilizes the crystal lattice compared to planar unsubstituted acetophenone, lowering the energetic barrier for solvent molecules to penetrate and dissociate the crystal structure.

  • Dipole Matching : Solvents with moderate-to-high dipole moments and low hydrogen-bond donor acidity (e.g., Dimethyl Sulfoxide, Dichloromethane) are uniquely suited to coordinate with the localized electron density of the methoxy groups without requiring reciprocal proton donation.

Comprehensive Solubility Matrix

The following matrix synthesizes empirical solubility data against physicochemical solvent properties, establishing a rational baseline for protocol design.

Solvent SystemDielectric Constant (ε)Estimated SolubilityCausality & Application Rationale
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mLHigh dipole moment effectively coordinates with methoxy oxygen lone pairs. Ideal for high-titer in vitro assay stocks and oxidative cyclizations[2].
Dichloromethane (DCM) 8.9> 50 mg/mLMatches the solute's intrinsic lipophilicity perfectly. The industry standard solvent for aluminum chloride (AlCl₃)-mediated regioselective demethylation[3].
Ethyl Acetate 6.0> 30 mg/mLOptimal polarity index for partitioning. Highly favored in liquid-liquid extractions and silica gel chromatography for this compound class[2].
Ethanol (Absolute) 24.510 - 20 mg/mLH-bonding capacity is partially hindered by the solute's steric bulk. Used predominantly as a co-solvent in base-catalyzed Claisen-Schmidt condensations.
Water 80.1< 0.1 mg/mLExtreme hydrophobic exclusion. Unsuitable for direct dissolution; must be limited to <0.5% v/v final concentration in biological assays.

Self-Validating Solubilization Protocol

Standard laboratory errors often arise from assuming complete dissolution based purely on macroscopic visual clarity. The highly lipophilic nature of polymethoxyacetophenones makes them prone to forming invisible, micelle-like colloidal aggregates in suboptimal solvents.

The following Standard Operating Procedure (SOP) is designed as a self-validating system to ensure true monomeric dispersion when preparing a 100 mM master stock.

Phase I: Controlled Solvation
  • Gravimetric Dispensation : Weigh out exactly 240.25 mg of 2',3',4',6'-tetramethoxyacetophenone using an analytical balance inside a dry, nitrogen-purged glovebox. Causality: Atmospheric moisture can induce partial hydration of the powder surface, reducing the subsequent kinetics of DMSO solvation.

  • Primary Solvation : Transfer the compound to an amber glass vial. Add 9.0 mL of anhydrous, cell-culture grade DMSO (>99.9% purity).

  • Isothermal Energy Input : Sonicate the mixture in a thermostated bath at 25°C for 5 minutes. Causality: Sonication provides the mechanical shear required to break up micro-crystals, while the isothermal constraint prevents thermal degradation of the acetyl functional group.

  • Volumetric Adjustment : Bring the final volume to exactly 10.0 mL with anhydrous DMSO to achieve a theoretical 100 mM titer.

Phase II: The Self-Validation Loop
  • Tyndall Effect Screening : Shine a focused laser pointer (e.g., 532 nm green laser) horizontally through the vial in a darkened room. Validation: A visible beam path indicates colloidal scattering (incomplete dissolution). A completely invisible beam confirms macroscopic phase homogeneity.

  • Dynamic Light Scattering (DLS) : Aliquot 100 µL and analyze via DLS. Validation: Ensure the polydispersity index (PDI) lacks any peaks in the 10-1000 nm range, proving the absence of nano-aggregates.

  • HPLC-UV Quantification : Dilute an aliquot 1:1000 in mobile phase and inject onto a C18 column. Validation: Quantify the Area Under the Curve (AUC) against a known standard curve to confirm the stock is exactly 100 mM, accounting for any undetected powder retention.

Solubilization Step1 1. Gravimetric Weighing (Nitrogen Purged) Step2 2. Anhydrous DMSO Addition (Prevent micro-precipitation) Step1->Step2 Step3 3. Isothermal Sonication (Overcome crystal lattice energy) Step2->Step3 Step4 4. Visual & DLS Inspection (Confirm monomeric dispersion) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validation of titer) Step4->Step5

Caption: Self-validating solubilization workflow ensuring monomeric dispersion of 2',3',4',6'-tetramethoxyacetophenone.

Downstream Applications: Derivation of Bioactive Flavonoids

The distinct solubility properties of 2',3',4',6'-tetramethoxyacetophenone are heavily leveraged in the pharmaceutical synthesis of polymethoxylated flavonoids (e.g., nobiletin analogs) which are potent regulators of lipid metabolism and oxidative stress[1].

The typical workflow takes advantage of transitioning solvent systems. Initially, the compound is reacted with an aryl aldehyde in an ethanolic base (Claisen-Schmidt condensation) where its moderate solubility in ethanol allows for intermediate chalcone precipitation. The intermediate is then re-dissolved in pure DMSO and exposed to an iodine catalyst for an oxidative cyclization, yielding the final flavone structure[2]. The solvent transition forces the chemistry forward while simultaneously acting as a purification mechanism.

Synthesis Tetra 2',3',4',6'-Tetramethoxy- acetophenone Chalcone Polymethoxychalcone (Intermediary) Tetra->Chalcone Ethanolic NaOH (Condensation) Aldehyde Aryl Aldehyde (e.g., p-methoxy) Aldehyde->Chalcone Ethanolic NaOH (Condensation) Flavone Polymethoxyflavone (Bioactive Target) Chalcone->Flavone DMSO / I2 (Oxidative Cyclization)

Caption: Solvent-dependent synthetic pathway from 2',3',4',6'-tetramethoxyacetophenone to bioactive flavonoids.

References

  • Obara, H., Onodera, J., Tsuchiya, M., Matsueda, H., Sato, S., & Matsuba, S. (1991). Synthesis of 5'-[1-(Methoxycarbonyl)-2-(p-methoxyphenyl)ethyl]- and 5'-[2-(Methoxycarbonyl)-1-(p-methoxyphenyl)ethyl]-2',3',4,4',6'-pentamethoxychalcone. Bulletin of the Chemical Society of Japan, 64(1), 309-311. URL:[Link]

  • Negi, A. S., et al. (2005). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Synthetic Communications. URL:[Link]

  • Wang, K.-N., Ma, S., Ma, Y., & Lin, W. (2020). Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. Journal of Molecular Structure. URL:[Link]

Sources

The Natural Occurrence, Biosynthesis, and Pharmacological Potential of Polymethoxyacetophenones

Author: BenchChem Technical Support Team. Date: March 2026

(An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Executive Summary

Polymethoxyacetophenones (PMAs) represent an elite class of specialized phenolic secondary metabolites characterized by a highly functionalized aromatic core. Distinct from ubiquitous plant flavonoids, naturally occurring PMAs are tightly confined to specific phylogenetic lineages and serve as crucial chemotaxonomic markers. As drug discovery increasingly looks toward highly lipophilic, membrane-permeable natural scaffolds, the unique architecture of PMAs—featuring an electron-dense acetophenone core adorned with methoxy and prenyl side chains—offers unprecedented opportunities in oncology, infectious disease, and metabolic modulation.

This technical guide dissects the natural occurrence, biosynthetic mechanisms, isolation protocols, and pharmacological significance of naturally occurring polymethoxyacetophenones.

Chemotaxonomic Distribution and Natural Occurrence

The natural distribution of PMAs is highly selective, occurring almost exclusively in the families Rutaceae and Myrtaceae [1]. The ecological function of these compounds is fundamentally defensive, accumulating in the secretory cavities of leaves and stem barks to protect the host against microbial ingress and herbivory.

  • The Acronychia Paradigm (Rutaceae): The Acronychia genus, particularly Acronychia pedunculata and the Australian endemic Acronychia crassipetala, acts as a profound biochemical reservoir for prenylated PMAs. These plants produce highly complex derivatives, such as the acronyculatins and acronyrones[2][3].

  • The Zanthoxylum Paradigm (Rutaceae): Species like Zanthoxylum simulans produce structurally simpler, un-prenylated PMAs. The most notable is Xanthoxylin (4,6-dimethoxy-2-hydroxyacetophenone), a compound widely utilized as an antifungal and anti-epileptic lead[4].

  • The Xanthostemon Paradigm (Myrtaceae): Within the Australian flora, Xanthostemon eucalyptoides acts as a major source of volatile PMAs, primarily baeckeol (an aromatic PMA ketone), contributing to the highly bioactive essential oil of the plant[5][6].

Structural Diversity & Pharmacological Data

The bioactivity of PMAs scales directly with their methoxylation and prenylation patterns. Methoxy groups increase passive membrane permeability, while prenyl groups grant high affinity for lipid targets and nuclear receptors.

Table 1: Key Naturally Occurring Polymethoxyacetophenones
CompoundBiological SourceChemotaxonomic FamilyKey Pharmacological ActionStructural Class
Xanthoxylin (Brevifolin)Zanthoxylum simulansRutaceaeAntifungal; cAMP-mediated melanogenesis induction[4].Simple PMA
Baeckeol Xanthostemon eucalyptoidesMyrtaceaeBroad-spectrum antimicrobial[5][6].Volatile PMA
Crassipetalone A Acronychia crassipetalaRutaceaePotent antibacterial targeting Staphylococcus aureus[3].Prenylated PMA
Acronyculatin P Acronychia pedunculataRutaceaeCytotoxic induction in murine leukemia P-388 cells.Isoprenylated PMA
Acronyrone A/B Acronychia pedunculataRutaceaeNon-classical RXRα ligand; antiproliferative[2].Complex C6/C7 side-chain PMA

Biosynthetic Logic & Enzymatic Pathways

To effectively harness these compounds, researchers must understand their endogenous assembly. Unlike structurally similar flavonoids derived from the shikimate pathway, simple PMAs are primarily products of the acetate-malonate (polyketide) pathway .

  • Polyketide Cyclization: The sequential condensation of one Acetyl-CoA and three Malonyl-CoA molecules via a plant-specific Polyketide Synthase (PKS) yields a basic phloroacetophenone intermediate.

  • Selective O-Methylation: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases sequentially methylate the hydroxyl groups. The steric hindrance of the acetyl group typically dictates which positions are methylated, resulting in the prevalent 4,6-dimethoxy structural motif.

  • C-Prenylation: For complex molecules like the acronyculatins, prenyltransferases catalyze the addition of dimethylallyl pyrophosphate (DMAPP) to the aromatic carbon framework, generating highly lipophilic entities.

Biosynthesis A Acetyl-CoA + 3 Malonyl-CoA B Polyketide Synthase (PKS) A->B C Phloroacetophenone Scaffold B->C Cyclization D O-Methyltransferases (SAM) C->D F Simple PMAs (e.g., Xanthoxylin) D->F O-Methylation E Prenyltransferases (DMAPP) G Prenylated PMAs (e.g., Acronyculatins) E->G C-Prenylation F->E

Biosynthetic logic of naturally occurring polymethoxyacetophenones (PMAs).

Experimental Protocols: A Self-Validating Isolation System

Extracting natural PMAs requires a causality-driven protocol. Standard flavonoid isolations often fail for PMAs because heavy methoxylation shifts their polarity radically towards the lipophilic spectrum. The following methodology outlines a self-validating, bioassay-guided isolation workflow used to isolate highly active PMAs such as the Acronyrones from Acronychia species[2][3].

Phase 1: Defatting and Solvation
  • Maceration : Pulverize dried plant biomass (e.g., Acronychia stem bark).

  • Solvent Extraction : Extract using a CH2Cl2 : MeOH (1:1) mixture. Causality: Methanol disrupts the hydrogen-bonded plant cellulosic matrix while dichloromethane readily solubilizes the dense, lipophilic prenyl and polymethoxy substituents that would precipitate in pure alcohols.

Phase 2: Polarity Partitioning
  • Liquid-Liquid Partitioning : Concentrate the extract and suspend in H2O. Partition sequentially with n-Hexane, Ethyl Acetate (EtOAc), and n-Butanol.

  • Validation Check: PMAs like crassipetalone A will preferentially partition into the non-polar n-Hexane or mildly polar EtOAc fractions due to the steric shielding of the remaining hydroxyls by adjacent methoxy groups[3].

Phase 3: Orthogonal Chromatography
  • Vacuum Liquid Chromatography (VLC) : Apply the active fraction to a silica gel column. Elute with a step gradient of n-Hexane : EtOAc.

  • Sephadex LH-20 Purification : Pool active fractions and run through a Sephadex LH-20 column using isocratic MeOH. Causality: Sephadex operates dually via size-exclusion and

    
     affinity. It effectively traps rigid polymeric polyphenolics and residual chlorophylls, allowing the compact monomeric PMAs to elute rapidly.
    
  • Preparative HPLC : Final purification requires a C18 reversed-phase preparative column, using an Acetonitrile : H2O gradient.

Phase 4: Absolute Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) : Conduct 1D (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H, 
    
    
    
    C) and 2D NMR. Causality: 1D
    
    
    H NMR is insufficient due to massive signal overlap of the methoxy singlets (
    
    
    ~3.7-4.0 ppm). You must utilize Heteronuclear Multiple Bond Correlation (HMBC) to establish
    
    
    correlations between the methoxy protons and the quaternary aromatic carbons, locking down the exact positional isomerism[7].

Workflow Start Raw Plant Biomass (Leaves/Stem Bark) Ext Extraction CH2Cl2:MeOH (1:1) Start->Ext Defatting & Solvation Part Part Ext->Part Polarity Gradient VLC Vacuum Liquid Chromatography (Silica Gel) Part->VLC Bio Bioassay Screening (e.g., S. aureus MIC) VLC->Bio Seph Sephadex LH-20 (Size Exclusion) Bio->Seph Active Fractions HPLC Prep-HPLC (C18 Reversed-Phase) Seph->HPLC Depigmentation NMR Structural Elucidation (HMBC / HR-ESI-MS) HPLC->NMR Pure Isolate

Bioassay-guided isolation workflow for polymethoxyacetophenones from natural matrices.

Pharmacodynamic Paradigms: From Scaffold to Receptor

The therapeutic validity of polymethoxyacetophenones hinges upon three distinct structural mechanisms:

  • Lipid Bilayer Integration: In species like Acronychia crassipetala, the antibacterial efficacy against Staphylococcus aureus (yielding an antibiotic profile rivaling chloramphenicol) relies explicitly on the acetyl group acting alongside prenyl motifs to destabilize the Gram-positive peptidoglycan matrix[3].

  • Nuclear Receptor Activation: Non-classical interactions occur precisely because of steric mimicry. For instance, Acronyrone A acts as a dose-dependent transcriptional activator against the retinoid X receptor-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (RXR
    
    
    
    ). The prenyl C6/C7 side chains allow the molecule to anchor directly into the deep lipophilic binding pocket of the RXR
    
    
    dimer, exerting potent antiproliferative effects without classical retinoid toxicity.
  • Intercalation & Polymerase Inhibition: Moderately substituted acetophenones from Acronychia pedunculata inherently inhibit mammalian DNA polymerases. The electron-rich polymethoxy ring structure is capable of transient intercalation within rapidly dividing neoplastic cells, stunting replication mechanics[7].

References

  • Natural-derived acetophenones: chemistry and pharmacological activities. National Center for Biotechnology Information (NCBI / PMC).

  • Xanthoxylin (Xanthoxyline) | Antifungal Agent. MedChemExpress.4[4]

  • 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-methylpropan-1-one (Baeckeol). PubChem.5[5]

  • Three acetophenones from Acronychia pedunculata. PubMed.7[7]

  • Acronyrones A-C, unusual prenylated acetophenones from Acronychia pedunculata. ResearchGate.2[2]

  • Potent Antibacterial Prenylated Acetophenones from the Australian Endemic Plant Acronychia crassipetala. MDPI.3[3]

  • Acronyculatin P, A New Isoprenylated Acetophenone from the Stem Bark of Acronychia pedunculata. Universitas Airlangga Repository.

  • A Preliminary Examination of the Leaf Oils of the Genus Xanthostemon (Myrtaceae) in Australia. Taylor & Francis.6[6]

Sources

An In-depth Technical Guide to Substituted Methoxyacetophenones: A Focus on 2',3',4'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide was initially designed to focus on 2',3',4',6'-Tetramethoxyacetophenone. However, a comprehensive search of scientific literature and chemical databases did not yield specific data for this particular isomer. The compound is either not well-documented or may be referenced under a different nomenclature not readily accessible.

Therefore, to provide a valuable and scientifically accurate resource, this guide has been structured to focus on a closely related and well-documented positional isomer: 2',3',4'-Trimethoxyacetophenone . This compound serves as a significant building block in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. Data on other relevant isomers, such as 2',4',6'-Trimethoxyacetophenone, is also included for comparative purposes.

Compound Identification and Nomenclature

2',3',4'-Trimethoxyacetophenone is an aromatic ketone characterized by an acetophenone core with three methoxy groups at the 2', 3', and 4' positions of the phenyl ring.[1] These electron-donating groups are crucial to the molecule's chemical reactivity and its utility as a precursor in the synthesis of more complex molecules.[1]

The standard nomenclature and identifiers for this compound are summarized below.

Identifier Value
IUPAC Name 1-(2,3,4-trimethoxyphenyl)ethanone[2]
CAS Number 13909-73-4[2]
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
Synonyms 2,3,4-Trimethoxyacetophenone, Ethanone, 1-(2,3,4-trimethoxyphenyl)-, Tri-O-methylgallacetophenone[2]
InChI InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3[2]
InChIKey PKNAATJMQOUREZ-UHFFFAOYSA-N[2]
SMILES CC(=O)C1=C(C(=C(C=C1)OC)OC)OC[2]

Physicochemical and Spectroscopic Properties

The physical state of 2',3',4'-Trimethoxyacetophenone can be either a white to off-white crystalline solid or a clear yellow liquid, a property largely dependent on its purity and the ambient temperature.[1] Its key physicochemical properties are detailed in the table below.

Property Value Source
Physical State White to off-white crystalline solid or clear yellow liquid[1]
Melting Point 14-15 °C[1]
Boiling Point 295-297 °C[1]
Density 1.155 g/mL at 25 °C[1]
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1]
Refractive Index (n20/D) 1.5384[1]

Spectroscopic data is critical for the structural confirmation of the molecule. While a comprehensive dataset is best obtained from direct experimental analysis, typical values are referenced in various chemical databases.

Synthesis of 2',3',4'-Trimethoxyacetophenone

The primary route for the synthesis of 2',3',4'-Trimethoxyacetophenone is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.[1] This classic electrophilic aromatic substitution reaction utilizes an acetylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1]

The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,2,3-trimethoxybenzene to form the aryl ketone.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a representative procedure for the synthesis of 2',3',4'-Trimethoxyacetophenone.

Materials:

  • 1,2,3-Trimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • Addition of Substrate: Dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.[1]

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of ice-cold water, followed by concentrated hydrochloric acid.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine all organic layers.[1]

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purification: The crude 2',3',4'-Trimethoxyacetophenone can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine AlCl₃ and DCM at 0 °C B Add Acetyl Chloride A->B C Add 1,2,3-Trimethoxybenzene solution B->C D React at room temperature C->D E Quench with ice-cold water and HCl D->E F Extract with DCM E->F G Wash with H₂O, NaHCO₃, and Brine F->G H Dry over MgSO₄ and concentrate G->H I Column Chromatography H->I J Pure 2',3',4'-Trimethoxyacetophenone I->J

Caption: Workflow for the Synthesis and Purification of 2',3',4'-Trimethoxyacetophenone.

Applications in Organic Synthesis

2',3',4'-Trimethoxyacetophenone is a versatile building block in organic synthesis, primarily used in the preparation of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds.[3]

Precursor to Bioactive Chalcones

This acetophenone derivative is a key starting material for synthesizing chalcones with potential anti-inflammatory properties.[1] These chalcones are typically prepared through a Claisen-Schmidt condensation reaction between 2',3',4'-Trimethoxyacetophenone and various substituted benzaldehydes.[3]

The resulting chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, have been shown in studies to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents.[1]

Logical_Flow cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_application Potential Applications A 2',3',4'-Trimethoxyacetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Synthesized Chalcone Derivative C->D E Anti-inflammatory Agents D->E F Anticancer Research D->F G Antimicrobial Development D->G

Caption: Logical flow from synthesis to potential applications.

The anti-inflammatory effects of these derived chalcones are believed to be mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling substituted acetophenones. While specific hazard data for 2',3',4'-Trimethoxyacetophenone is limited, data for the closely related isomer, 2',4',6'-Trimethoxyacetophenone, indicates that it is classified as an irritant.[4]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the material safety data sheet (MSDS) for the specific compound being used for comprehensive safety information.

References

  • SynQuest Laboratories, Inc. (2016, June 12). Safety Data Sheet for 2',4',6'-Trimethoxyacetophenone.
  • BenchChem. (2025). An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone.
  • PubChem. (2026, February 7). 2',3',4'-Trimethoxyacetophenone. Retrieved from [Link]

  • PubChem. (2026, February 7). 2',3',4'-Trimethoxyacetophenone. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chalcones using 2',3',4'-Trimethoxyacetophenone.

Sources

Methodological & Application

Comprehensive Application Note: De Novo Synthesis of 2',3',4',6'-Tetramethoxyacetophenone from Phloroglucinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 2',3',4',6'-tetramethoxyacetophenone—a critical precursor for highly substituted flavonoids, chalcones, and pharmaceutical intermediates like scutellarin aglycones[1]—poses a unique regiochemical challenge. Direct tetramethoxylation of a standard aromatic ring lacks the necessary directing groups to achieve the 1,2,3,5-oxygenation pattern.

As an alternative, building the molecule from phloroglucinol (1,3,5-trihydroxybenzene) provides an elegant, self-directing synthetic pathway. This Application Note details a validated, four-stage protocol leveraging the Hoesch acylation, regioselective protection, Elbs persulfate oxidation, and an exhaustive methylation step that exploits molecular symmetry to yield the final target.

Synthesis A Phloroglucinol B Phloroacetophenone A->B MeCN, ZnCl2, HCl (Hoesch Reaction) C 2-Hydroxy-4,6- dimethoxyacetophenone B->C Me2SO4, K2CO3 10-15 °C D 2,5-Dihydroxy-4,6- dimethoxyacetophenone C->D 1. K2S2O8, NaOH 2. HCl, Heat (Elbs) E 2',3',4',6'- Tetramethoxyacetophenone D->E Me2SO4, K2CO3 Reflux

Figure 1: Synthetic route from phloroglucinol to 2',3',4',6'-tetramethoxyacetophenone.

Quantitative Data Summary

Below is a summary of the physicochemical and quantitative data characterizing the intermediates throughout this workflow.

StageTarget CompoundFormulaMW ( g/mol )Typical YieldMP (°C)TLC Checkpoint (System)
1 PhloroacetophenoneC₈H₈O₄168.15~96%218–221Hexane/EtOAc (1:1)
2 2-Hydroxy-4,6-dimethoxyacetophenoneC₁₀H₁₂O₄196.20~84%80–84Hexane/EtOAc (4:1)
3 2,5-Dihydroxy-4,6-dimethoxyacetophenoneC₁₀H₁₂O₅212.2030–40%114–117CH₂Cl₂/MeOH (95:5)
4 2',3',4',6'-TetramethoxyacetophenoneC₁₂H₁₆O₅240.25~85%50–54Hexane/EtOAc (3:1)

(Note: Data values compiled from validated synthetic literature[2],[3],[4],[5]).

Step-by-Step Experimental Protocols

Phase 1: Construction of the Trioxygenated Core (Hoesch Reaction)

To initiate the synthesis, phloroglucinol is subjected to a modified Hoesch reaction to install the acetyl group, yielding phloroacetophenone (2,4,6-trihydroxyacetophenone).

Mechanistic Causality: Using acetonitrile and dry HCl gas generates a highly electrophilic nitrilium intermediate. Diisopropyl ether is utilized instead of traditional diethyl ether to restrict volatility issues and drastically improve intermediate recovery, pushing yields to >95%[5].

Protocol:

  • Suspend well-dried phloroglucinol (1.0 eq) and finely powdered fused zinc chloride (0.02 eq) in anhydrous acetonitrile (3.5 eq) and diisopropyl ether (3.0 eq).

  • Cool the reaction flask in an ice-salt bath to 0 °C.

  • Pass dry HCl gas through the vigorously stirred suspension for 7 hours.

  • Allow the flask to sit at 4 °C overnight. A bulky orange-yellow precipitate (the ketimine hydrochloride) will separate[5].

  • Decant the diisopropyl ether and dissolve the precipitate in hot distilled water. Reflux for 2 hours to hydrolyze the ketimine.

  • Validation Check: Cool the mixture on ice. The desired phloroacetophenone will precipitate as pale yellow needles. Verify complete consumption of the highly polar phloroglucinol via TLC.

Phase 2: Regioselective Dimethylation

The next step requires protecting the C-4 and C-6 hydroxyl groups while deliberately leaving the C-2 hydroxyl exposed for downstream functionalization.

Mechanistic Causality: The C-2 hydroxyl group forms a robust intramolecular hydrogen bond with the adjacent ketone carbonyl[5]. By strictly throttling the thermal energy of the system (maintaining 10–15 °C), the C-2 hydroxyl remains locked in this H-bonded state, preventing its deprotonation. This allows dimethyl sulfate to highly regioselectively attack only the C-4 and C-6 positions.

Protocol:

  • Suspend phloroacetophenone (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in acetone.

  • Critical Step: Chill the reaction strictly to 10–15 °C.

  • Introduce dimethyl sulfate (2.2 eq) dropwise via an addition funnel over 3 hours to avoid exothermic spikes[5].

  • Stir until TLC indicates the formation of 2-hydroxy-4,6-dimethoxyacetophenone[4].

  • Validation Check: Filter the inorganic salts, concentrate the filtrate, and recrystallize. The product will melt sharply at 80–84 °C.

Phase 3: Para-Directed Oxygenation (Elbs Persulfate Oxidation)

This is the most critical mechanistic phase, breaking the compound's symmetry to introduce the fourth ring-oxygen.

ElbsMechanism A 2-Hydroxy-4,6- dimethoxyacetophenone B Phenoxide Ion (Base-Catalyzed) A->B 10% aq. NaOH C Para-Sulfate Ester Intermediate B->C K2S2O8 dropwise < 20 °C D 2,5-Dihydroxy-4,6- dimethoxyacetophenone C->D aq. HCl 90-100 °C Hydrolysis

Figure 2: Mechanism of Elbs persulfate oxidation showcasing para-directed sulfation.

Mechanistic Causality: Potassium persulfate (K₂S₂O₈) acts as an electrophilic oxygen source in alkaline conditions. The base generates a phenoxide at the free C-2 position. The persulfate preferentially attacks the para-position (C-5), driven by resonance electronics[3]. The intermediate forms a bulky sulfate ester, which halts further uncontrolled oxidation, before being hydrolyzed in acid.

Protocol:

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone in a 10% aqueous NaOH solution. Cool the mixture to below 20 °C.

  • Slowly add a saturated aqueous solution of K₂S₂O₈ dropwise over 4 hours with vigorous stirring.

  • Stir at room temperature for 24 hours to ensure complete sulfate ester formation.

  • Acidify cautiously with dilute HCl and wash with diethyl ether to extract and recover unreacted starting material.

  • Add concentrated HCl to the remaining aqueous layer and heat to 90–100 °C for 1 hour to cleave the intermediate sulfate ester[3].

  • Validation Check: Cool and extract with ethyl acetate. The desired intermediate, 2,5-dihydroxy-4,6-dimethoxyacetophenone, will precipitate or can be purified via chromatography (MP: 114–117 °C)[3].

Phase 4: Exhaustive Methylation & Isomeric Equivalence

The final step is the exhaustive methylation of the newly formed 2,5-dihydroxy intermediate to reach the final tetramethoxyacetophenone.

Mechanistic Causality & Structural Logic: The intermediate features free hydroxyl groups at positions C-2 and C-5. Unlike Phase 2, this reaction is pushed to reflux. The high thermal energy readily breaks the C-2 intramolecular hydrogen bond, allowing complete O-alkylation. A critical point of stereochemical nomenclature: Methylating the 2,5-dihydroxy-4,6-dimethoxy core yields 2,4,5,6-tetramethoxyacetophenone. However, due to the


 axis of symmetry on the core benzene ring, 2,4,5,6-tetramethoxyacetophenone is structurally identical to 2',3',4',6'-tetramethoxyacetophenone [6]. IUPAC locant minimization rules designate the latter as the correct nomenclature.

Protocol:

  • Dissolve 2,5-dihydroxy-4,6-dimethoxyacetophenone (1.0 eq) in anhydrous acetone.

  • Add a vast excess of anhydrous K₂CO₃ (5.0 eq) and dimethyl sulfate or methyl iodide (4.0 eq).

  • Heat the reaction to reflux (approx. 56 °C) for 12–24 hours under a dry nitrogen atmosphere.

  • Quench the reaction mixture into cold distilled water.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check: The resulting pale yellow oil will crystallize upon cooling and seeding, yielding 2',3',4',6'-tetramethoxyacetophenone. The final melting point will verify the purity at 50–54 °C[2].

References

  • [6] Synthesis of 5'-[1-(Methoxycarbonyl)-2-(p-methoxyphenyl)ethyl]... (oup.com). URL:

  • [2] The Journal of Organic Chemistry 1959 Volume 24 No.9 (dss.go.th). URL:

  • [3] The Journal of Organic Chemistry 1959 Volume 24 No.9 (dss.go.th). URL:

  • [1] CN105906600A - Method for preparing scutellarin (Google Patents). URL:

  • [4] 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE | 90-24-4 (ChemicalBook). URL:

  • [5] An Improved Synthesis of Apigenin and Luteolin (asianpubs.org). URL:

Sources

Synthesizing Novel Chalcone Derivatives from 2',3',4',6'-Tetramethoxyacetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chalcones and the Versatility of 2',3',4',6'-Tetramethoxyacetophenone

Chalcones, belonging to the flavonoid family of natural products, are characterized by a unique 1,3-diaryl-2-propen-1-one backbone.[1][2] This structural motif endows them with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3][4][5] The versatility of the chalcone scaffold allows for the synthesis of a vast library of derivatives, enabling the fine-tuning of their biological effects. A key precursor in the synthesis of a specific class of these valuable compounds is 2',3',4',6'-Tetramethoxyacetophenone. The presence of multiple methoxy groups on this starting material is anticipated to modulate the biological activity of the resulting chalcone derivatives, making them promising candidates for drug discovery and development.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of chalcone derivatives using 2',3',4',6'-Tetramethoxyacetophenone. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the potential applications of the synthesized compounds.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The most prevalent and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][6][7] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[8][9]

Mechanism of Action:

The reaction proceeds through a well-established mechanism:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative (in this case, 2',3',4',6'-Tetramethoxyacetophenone) to form a resonance-stabilized enolate ion.[6][10]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Finally, the aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The formation of this extended conjugated system is a key driving force for the reaction.[6]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration A 2',3',4',6'-Tetramethoxy- acetophenone B Enolate Ion A->B + OH⁻ D Aldol Adduct B->D + Aromatic Aldehyde + H₂O C Aromatic Aldehyde E Chalcone Derivative D->E - H₂O

Caption: The Claisen-Schmidt condensation mechanism for chalcone synthesis.

Experimental Protocol: Synthesis of a Representative Chalcone Derivative

This section outlines a detailed, step-by-step protocol for the synthesis of a chalcone derivative from 2',3',4',6'-Tetramethoxyacetophenone and a substituted aromatic aldehyde. This procedure is based on established methods for the Claisen-Schmidt condensation.[1]

Materials and Reagents:

  • 2',3',4',6'-Tetramethoxyacetophenone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Buchner funnel, vacuum flask)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',3',4',6'-Tetramethoxyacetophenone (1.0 eq.) and the chosen aromatic aldehyde (1.0-1.1 eq.) in a suitable solvent such as ethanol or methanol.[1][11]

  • Catalyst Preparation: Prepare a 10-40% (w/v) aqueous solution of NaOH or KOH.[11][12]

  • Base Addition: While stirring the solution of the reactants at room temperature, slowly add the basic solution dropwise.[1][11] A change in color and/or the formation of a precipitate is often observed.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC, using an appropriate eluent system (e.g., a 7:3 mixture of hexane:ethyl acetate).[1] The reaction is typically complete within 2-24 hours.[1]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[1] Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the chalcone product to precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[12] Wash the solid with cold water until the filtrate is neutral.[1][12]

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature.[1] The crude chalcone can then be purified by recrystallization from a suitable solvent, such as ethanol.[12][13]

Experimental_Workflow A Preparation of Reactants (Dissolve Acetophenone & Aldehyde in Ethanol) B Base-Catalyzed Condensation (Add NaOH/KOH solution dropwise, stir at RT) A->B C Reaction Monitoring (Using Thin-Layer Chromatography) B->C D Work-up & Isolation (Pour into ice-water, acidify, filter precipitate) C->D E Purification (Recrystallization from a suitable solvent) D->E F Characterization (NMR, IR, Mass Spectrometry, Melting Point) E->F

Caption: A generalized experimental workflow for chalcone synthesis.

Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcone derivatives should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
Infrared (IR) Spectroscopy A strong absorption band around 1640 cm⁻¹ corresponding to the conjugated C=O stretching, and bands around 1580 cm⁻¹ for C=C aromatic and alkene stretching.[10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristic signals for the α- and β-protons of the enone system, typically in the range of 7-8 ppm, along with signals for the aromatic and methoxy group protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy A signal for the carbonyl carbon around 190 ppm, and signals for the olefinic carbons and aromatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target chalcone.
Melting Point A sharp and defined melting point range, indicative of a pure compound.

Potential Applications and Biological Activities

While extensive biological data for chalcones specifically derived from 2',3',4',6'-Tetramethoxyacetophenone may be limited in publicly available literature, the known activities of other methoxy-substituted chalcones suggest several promising areas for investigation.[1]

  • Anticancer Activity: Many chalcone derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][11] The synthesized compounds could be evaluated for their cytotoxic effects against a panel of cancer cells.

  • Anti-inflammatory Activity: Some chalcones are known to inhibit inflammatory pathways.[1] These novel derivatives could be tested in relevant in vitro and in vivo models of inflammation. Research has shown that some chalcones derived from trimethoxyacetophenone can inhibit nitric oxide (NO) production, a key mediator in inflammation.[14][15]

  • Antimicrobial Activity: Chalcones have exhibited potent activity against a range of bacteria and fungi.[1] The synthesized compounds can be screened against clinically relevant microbial strains.[16]

Synthesis_to_Application cluster_synthesis Synthesis cluster_application Potential Applications start 2',3',4',6'-Tetramethoxy- acetophenone + Aromatic Aldehyde chalcone Novel Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation anticancer Anticancer Agents chalcone->anticancer antiinflammatory Anti-inflammatory Agents chalcone->antiinflammatory antimicrobial Antimicrobial Agents chalcone->antimicrobial

Caption: The logical progression from synthesis to potential applications.

Conclusion

The synthesis of chalcone derivatives using 2',3',4',6'-Tetramethoxyacetophenone via the Claisen-Schmidt condensation is a robust and versatile method for generating novel compounds with significant therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this promising area of medicinal chemistry. The unique substitution pattern of the starting material offers an exciting opportunity to discover new chalcones with enhanced biological activities, contributing to the development of next-generation therapeutics.

References

  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. National Center for Biotechnology Information. Available at: [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

  • Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Preprints.org. Available at: [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. Available at: [Link]

  • (PDF) Synthesis and biological activities of some chalcone derivatives. ResearchGate. Available at: [Link]

  • Biological Role of Chalcones in Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. MDPI. Available at: [Link]

  • Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI. Available at: [Link]

  • Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. ResearchGate. Available at: [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. Available at: [Link]

  • Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. ACS Publications. Available at: [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Royal Society of Chemistry. Available at: [Link]

  • 2',3',4',6'-Tetramethoxychalcone. National Center for Biotechnology Information. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Methylation of Polyhydroxyacetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methylating Polyhydroxyacetophenones

Polyhydroxyacetophenones are a class of phenolic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of biologically active molecules, including flavonoids, chalcones, and various pharmaceutical agents. The strategic methylation of their hydroxyl groups is a fundamental transformation that profoundly impacts their physicochemical properties and biological function. O-methylation can enhance metabolic stability, improve membrane permeability, and modulate receptor-binding affinity, making it a critical tool in drug discovery and natural product synthesis.

However, the presence of multiple hydroxyl groups with varying degrees of acidity and steric hindrance presents a significant challenge: achieving regioselective methylation. This guide provides an in-depth exploration of the chemical principles, experimental procedures, and analytical validation required for the successful methylation of polyhydroxyacetophenones, tailored for researchers in synthetic chemistry and drug development.

Pillar 1: Selecting the Appropriate Methylation Strategy

The choice of methylating agent is the most critical decision in the experimental design, directly influencing reaction efficiency, selectivity, and safety. The mechanism generally relies on the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic methyl group of the reagent in an SN2 reaction.[1][2] The three most common strategies are compared below.

Table 1: Comparison of Common Methylating Agents

ReagentMechanism PrincipleSelectivitySafety ProfileKey AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) Powerful electrophile for SN2 reaction with phenoxides.Low; tends to methylate all available phenolic and alcoholic hydroxyls.Extremely Toxic & Carcinogenic. Must be handled with extreme caution in a fume hood with appropriate PPE.High reactivity, low cost, suitable for exhaustive methylation.High toxicity, non-selective, harsh reaction conditions.
Diazomethane (CH₂N₂) Protonation by an acidic phenol followed by SN2 attack by the carboxylate.[3][4]High; selectively methylates acidic protons (carboxylic acids > phenols > alcohols).[5][6]Extremely Toxic & Explosive. [3] Generated and used in situ; never isolated.Mild reaction conditions, high yields, excellent for selective methylation of phenols over alcohols.[6]Extreme hazard, not suitable for scale-up without specialized equipment.[3]
Methyl Iodide (CH₃I) with a Base Standard SN2 alkylating agent.Moderate; reactivity can be tuned by choice of base and conditions.Toxic and a suspected carcinogen. Volatile.Widely available, effective methylating agent.Volatility and toxicity require careful handling.
Phase-Transfer Catalysis (PTC) A catalyst (e.g., quaternary ammonium salt) transfers the phenoxide from an aqueous phase to an organic phase to react with the methylating agent.[7]Can be tuned by reaction conditions.Depends on the methylating agent used (e.g., DMS, CH₃I), but the overall process can be safer and more efficient.Milder conditions, improved yields, suitable for scale-up, can reduce the need for hazardous solvents.Requires optimization of catalyst, solvent, and base.

Pillar 2: Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step procedures for common methylation reactions. Researchers should always begin with a small-scale trial to optimize conditions for their specific polyhydroxyacetophenone substrate.

General Experimental Workflow

The overall process for any methylation reaction follows a consistent logical path, from reaction setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Select & Weigh Substrate B Choose Reagents (Solvent, Base, Methylating Agent) A->B Based on Target Product C Reaction Setup (Inert Atmosphere, Temp. Control) B->C D Monitor Progress (TLC, LC-MS) C->D Over Time E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J Assess Purity & Yield I->J

Caption: General workflow for the methylation of polyhydroxyacetophenones.

Protocol 1: Exhaustive O-Methylation using Dimethyl Sulfate (DMS)

This protocol is designed for the complete methylation of all phenolic hydroxyl groups.

Causality: Anhydrous potassium carbonate (K₂CO₃) is used as a base to deprotonate the phenolic hydroxyls, generating the nucleophilic phenoxide ions. Acetone is a common solvent as it is polar enough to dissolve the reactants but is aprotic and does not interfere with the reaction. The reaction is refluxed to ensure a sufficient reaction rate. An excess of DMS is used to drive the reaction to completion.[2]

Table 2: Reagents for Exhaustive Methylation with DMS

ReagentMolar EquivalentsPurpose
Polyhydroxyacetophenone1.0Substrate
Dimethyl Sulfate (DMS)1.2 per -OH groupMethylating Agent
Anhydrous K₂CO₃2.0 per -OH groupBase
Anhydrous Acetone-Solvent

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the polyhydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq per hydroxyl group).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (1.2 eq per hydroxyl group) dropwise to the suspension at room temperature. Caution: DMS is extremely toxic. Perform this step in a certified chemical fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up (Quenching): After cooling to room temperature, carefully filter off the K₂CO₃. To neutralize any unreacted DMS, the filtrate can be stirred with an excess of dilute ammonia solution for 1 hour.[2]

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Add water to the residue and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Phenolic Methylation using Diazomethane (CH₂N₂)

This protocol is for the selective methylation of acidic phenols in the presence of less acidic aliphatic alcohols. EXTREME CAUTION IS REQUIRED. Diazomethane is a highly toxic and explosive gas and should only be handled by trained personnel using appropriate safety equipment (blast shield, specialized glassware).

Causality: Diazomethane selectively reacts with compounds containing acidic protons. Phenols (pKa ≈ 10) are sufficiently acidic to protonate diazomethane, initiating the methylation reaction.[5] Aliphatic alcohols (pKa ≈ 16-18) are generally not acidic enough to react without a Lewis acid catalyst.[5][6] The reaction proceeds at low temperatures and is often complete within minutes.

Caption: Reaction mechanism of phenol methylation with diazomethane.

Step-by-Step Procedure:

  • Preparation: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) using a diazomethane generation kit according to the manufacturer's instructions. The concentration can be determined by titration with benzoic acid.[5]

  • Setup: Dissolve the polyhydroxyacetophenone (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol/diethyl ether) in an ice bath (0°C).

  • Reaction: Slowly add the chilled ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists (indicating a slight excess of diazomethane) and nitrogen gas evolution ceases.

  • Quenching: Carefully add a few drops of glacial acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Work-up: The reaction mixture can often be concentrated directly under reduced pressure (in a well-ventilated fume hood) to yield the crude product.

  • Purification: Purify the residue by column chromatography or recrystallization.

Pillar 3: Product Characterization and Validation

Confirming the structure and purity of the methylated product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

Trustworthiness through Analysis:

  • ¹H NMR Spectroscopy: The most definitive evidence of successful O-methylation is the disappearance of the broad singlet corresponding to the phenolic -OH proton and the appearance of a new, sharp singlet in the range of δ 3.7-4.1 ppm, corresponding to the three protons of the methoxy group (-OCH₃).[8] The integration of this new peak should correspond to the number of methyl groups added.

  • ¹³C NMR Spectroscopy: A new signal will appear in the δ 55-65 ppm region, characteristic of a methoxy carbon.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum will increase by 14.01565 Da for each methyl group added (CH₂).

  • Thin Layer Chromatography (TLC): The methylated product will be less polar than the starting polyhydroxy material, resulting in a higher Rf value on silica gel plates.

References

  • DIMETHYL SULFATE.
  • Diazomethane.Wikipedia.
  • Diazomethane Synthesis and Applications (Arndt-Eistert Homolog
  • Organic Chemistry-4.
  • Mechanism for reaction phenol + dimethylsulph
  • Mechanism for reaction phenol + dimethylsulph
  • Methyl
  • Phase-Transfer C
  • Phase-Transfer Catalysis in Organic Syntheses.CRDEEP Journals.
  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes.PMC.

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Application Notes and Protocols: The Strategic Role of 2',3',4',6'-Tetramethoxyacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the potential applications of 2',3',4',6'-Tetramethoxyacetophenone in the field of medicinal chemistry. While direct studies on this specific isomer are limited, its structural features strongly suggest its utility as a valuable synthetic intermediate. The protocols and insights presented herein are based on established methodologies for structurally related polymethoxylated acetophenones and serve as a foundational resource for researchers seeking to explore the synthetic and therapeutic potential of this compound.

Introduction: The Significance of Polymethoxylated Acetophenones in Drug Discovery

Polymethoxylated acetophenones are a class of organic compounds characterized by an acetophenone core substituted with multiple methoxy groups. These compounds are of significant interest in medicinal chemistry due to their role as versatile precursors for the synthesis of a wide array of biologically active molecules.[1] The presence of methoxy groups can enhance the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability. Furthermore, the acetyl group provides a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures.[2]

While specific research on 2',3',4',6'-Tetramethoxyacetophenone is not extensively documented, its close structural analogs, such as 2',4',6'-trimethoxyacetophenone and 2',3',4'-trimethoxyacetophenone, are well-established building blocks for the synthesis of chalcones and flavonoids.[3][4][5] These classes of compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][6] Therefore, 2',3',4',6'-Tetramethoxyacetophenone represents a promising, yet underexplored, starting material for the development of novel therapeutic agents.

Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary application of 2',3',4',6'-Tetramethoxyacetophenone in medicinal chemistry is anticipated to be its use as a key intermediate in the synthesis of chalcones and flavonoids.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are themselves a class of bioactive molecules.[6] They can be readily synthesized through a base-catalyzed aldol condensation reaction between an acetophenone and an aromatic aldehyde, known as the Claisen-Schmidt condensation.[3]

Protocol: General Procedure for the Synthesis of Chalcones from 2',3',4',6'-Tetramethoxyacetophenone

Materials:

  • 2',3',4',6'-Tetramethoxyacetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2',3',4',6'-Tetramethoxyacetophenone and 1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add an equal volume of 10% aqueous NaOH solution.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture is typically stirred for 2-4 hours at room temperature.

  • Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Table 1: Representative Chalcone Derivatives and their Potential Biological Activities

Chalcone Derivative (Hypothetical)Potential Biological Activity
1-(2,3,4,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-oneAnti-inflammatory, Anticancer
1-(2,3,4,6-tetramethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneAntioxidant, Cytotoxic
1-(2,3,4,6-tetramethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneAntimicrobial

Diagram 1: Claisen-Schmidt Condensation for Chalcone Synthesis

Claisen_Schmidt_Condensation start 2',3',4',6'-Tetramethoxyacetophenone + Aromatic Aldehyde step1 Dissolve in Ethanol start->step1 step2 Add 10% NaOH (aq) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Precipitation with Ice/HCl step3->step4 step5 Filtration and Recrystallization step4->step5 end_product Purified Chalcone step5->end_product

Caption: Workflow for the synthesis of chalcones.

Synthesis of Flavonoids via Intramolecular Cyclization of Chalcones

Flavonoids are a large class of plant secondary metabolites with a wide range of reported health benefits.[7] They can be synthesized from chalcone precursors through an intramolecular cyclization reaction.

Protocol: General Procedure for the Synthesis of Flavones from Chalcones

Materials:

  • 2'-Hydroxychalcone derivative (synthesized from a corresponding 2'-hydroxyacetophenone)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate

  • Standard laboratory glassware and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone precursor in DMSO.

  • Cyclization: Add a catalytic amount of iodine (approximately 0.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture at 120 °C for 5-6 hours.

  • Quenching: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude flavone can be purified by column chromatography.[8]

Diagram 2: Synthetic Pathway from Acetophenone to Flavone

Flavone_Synthesis acetophenone 2'-Hydroxyacetophenone Derivative claisen_schmidt Claisen-Schmidt Condensation acetophenone->claisen_schmidt chalcone 2'-Hydroxychalcone claisen_schmidt->chalcone cyclization Intramolecular Cyclization (I₂/DMSO) chalcone->cyclization flavone Flavone cyclization->flavone

Caption: Key pathways from acetophenones to flavonoids.

Potential Pharmacological Significance

The pharmacological activities of the chalcones and flavonoids derived from 2',3',4',6'-Tetramethoxyacetophenone are expected to be influenced by the substitution pattern on both aromatic rings. Based on the literature for structurally similar compounds, potential therapeutic applications could include:

  • Anti-inflammatory Activity: Many polymethoxylated flavonoids have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7]

  • Anticancer Activity: Chalcones and flavonoids have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][9]

  • Antimicrobial Activity: Certain substitution patterns on the chalcone and flavonoid scaffolds can impart significant antibacterial and antifungal properties.[9]

Conclusion

2',3',4',6'-Tetramethoxyacetophenone holds considerable potential as a versatile building block in medicinal chemistry. Its utility in the synthesis of chalcones and flavonoids provides a gateway to a diverse range of bioactive compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthetic and therapeutic potential of this underutilized reagent. Further investigation into the biological activities of derivatives of 2',3',4',6'-Tetramethoxyacetophenone is warranted and could lead to the discovery of novel drug candidates.

References

  • Jeon, M. K., et al. (2016). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 21(11), 1495.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives.
  • Rossi, D., et al. (2025). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. European Journal of Medicinal Chemistry, 294, 117565.
  • Yayli, N., et al. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic Chemistry, 83, 449-460.
  • Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics, 41(14), 6759-6772.
  • DOMO Chemicals. (n.d.). Acetophenone. Retrieved from [Link]

  • Feng, X., et al. (2024). Polymethoxylated flavones for modulating signaling pathways in inflammation.
  • Dwivedi, S., & Singh, V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 2',3',4',6'-Tetramethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2',3',4',6'-Tetramethoxyacetophenone is a highly functionalized aromatic ketone that serves as a valuable intermediate in the synthesis of various biologically active compounds, including flavonoids and other natural products. The strategic placement of four methoxy groups on the acetophenone core significantly influences its chemical reactivity and provides a versatile scaffold for further molecular elaboration. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this key intermediate, with a focus on procedural robustness, mechanistic understanding, and safety. The protocols herein are designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Guiding Principles: The Chemistry of Electrophilic Aromatic Substitution

The synthesis of 2',3',4',6'-tetramethoxyacetophenone is achieved via a classic Friedel-Crafts acylation reaction.[1] This class of reactions represents a cornerstone of C-C bond formation in aromatic chemistry. The core principle involves the substitution of a hydrogen atom on an aromatic ring with an acyl group.

The reaction proceeds through an electrophilic aromatic substitution (EAS) mechanism, which can be broken down into two principal stages:

  • Generation of the Electrophile : The reaction is initiated by the activation of an acylating agent, typically acetyl chloride, with a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺). This acylium ion is the potent electrophile that will be attacked by the aromatic ring.

  • Nucleophilic Attack and Aromatization : The starting material, 1,2,3,5-tetramethoxybenzene, is an electron-rich aromatic compound. The four electron-donating methoxy groups enhance the nucleophilicity of the benzene ring, making it highly susceptible to attack by the acylium ion. The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] Aromaticity is then restored by the loss of a proton from the carbon atom bearing the newly attached acyl group. The liberated proton typically reacts with the [AlCl₄]⁻ species to regenerate the AlCl₃ catalyst and form HCl as a byproduct.

It is a crucial characteristic of Friedel-Crafts acylation that the Lewis acid catalyst forms a complex with the newly formed ketone product.[3] This complex deactivates the product towards further acylation, thus preventing polysubstitution, a common issue in Friedel-Crafts alkylation.[4] However, this complexation also means that the catalyst is not truly catalytic in the strictest sense, and at least a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion.[3]

Experimental Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1,2,3,5-Tetramethoxybenzene G Add 1,2,3,5-Tetramethoxybenzene solution Maintain 0°C A->G B Acetyl Chloride F Slowly add Acetyl Chloride (Acylium Ion Formation) B->F C Anhydrous AlCl₃ E Suspend AlCl₃ in DCM Cool to 0°C C->E D Anhydrous Dichloromethane (DCM) D->E E->F F->G H Warm to Room Temperature Stir for 2-4 hours G->H I Monitor by TLC H->I J Quench with Ice-Cold HCl (aq) I->J K Separate Organic Layer J->K L Extract Aqueous Layer with DCM K->L M Combine Organic Layers L->M N Wash with H₂O, NaHCO₃ (aq), Brine M->N O Dry over Na₂SO₄ N->O P Concentrate in vacuo O->P Q Crude Product P->Q R Recrystallize from Ethanol/Water Q->R S Filter and Dry R->S T Pure 2',3',4',6'-Tetramethoxyacetophenone S->T

Caption: Experimental workflow for the large-scale synthesis of 2',3',4',6'-Tetramethoxyacetophenone.

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of 2',3',4',6'-Tetramethoxyacetophenone.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
1,2,3,5-Tetramethoxybenzene198.221.0Starting material.[5]
Anhydrous Aluminum Chloride (AlCl₃)133.341.2Lewis acid catalyst, highly hygroscopic.
Acetyl Chloride (CH₃COCl)78.501.1Acylating agent, corrosive and moisture-sensitive.
Anhydrous Dichloromethane (DCM)84.93-Reaction solvent.
Hydrochloric Acid (HCl), conc.36.46-For quenching.
Sodium Bicarbonate (NaHCO₃)84.01-For neutralization wash.
Sodium Chloride (NaCl)58.44-For brine wash.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying agent.
Ethanol (EtOH)46.07-Recrystallization solvent.
Deionized Water18.02-For work-up and recrystallization.
Ice18.02-For temperature control.

Detailed Large-Scale Synthesis Protocol

1. Reaction Setup

  • All glassware (a 5L three-necked round-bottom flask, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser) must be thoroughly flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen.

  • Equip the flask with a powerful overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet connected to a bubbler.

  • Maintain a positive pressure of dry nitrogen throughout the entire procedure to ensure anhydrous conditions.[6]

2. Reagent Charging and Acylium Ion Formation

  • To the reaction flask, charge anhydrous dichloromethane (1.5 L) followed by anhydrous aluminum chloride (319 g, 2.39 mol, 1.2 eq) in portions. The addition is exothermic and should be done carefully.

  • Cool the resulting suspension to 0-5°C using an ice-salt bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (171 mL, 2.41 mol, 1.1 eq) in anhydrous dichloromethane (300 mL).

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10°C. A yellow-orange slurry will form as the acylium ion complex is generated.

3. Friedel-Crafts Acylation

  • Prepare a solution of 1,2,3,5-tetramethoxybenzene (396 g, 2.0 mol, 1.0 eq) in anhydrous dichloromethane (700 mL).

  • Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature is maintained between 0°C and 5°C. The reaction is highly exothermic, and a slow addition rate is critical for large-scale synthesis to prevent side reactions.[7]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tetramethoxybenzene is consumed.

4. Work-up and Quenching

  • Prepare a large vessel (e.g., a 10L reactor or a large bucket) containing a stirred mixture of crushed ice (2 kg) and concentrated hydrochloric acid (300 mL).

  • Cool the reaction mixture back down to 0-5°C.

  • Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. This step must be performed in a well-ventilated fume hood.

  • Transfer the quenched mixture to a large separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (2 x 500 mL).

  • Combine all organic layers.

5. Washing and Drying

  • Wash the combined organic layer sequentially with:

    • Deionized water (1 L)

    • Saturated sodium bicarbonate solution (1 L) - Caution: CO₂ evolution. Vent the separatory funnel frequently.

    • Saturated sodium chloride (brine) solution (1 L)

  • Dry the organic layer over anhydrous sodium sulfate, then filter.

6. Concentration and Purification

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol (approximately 1.5 - 2.0 L).

  • Slowly add deionized water with stirring until the solution becomes cloudy.

  • Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for several hours to complete crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum to a constant weight.

Product Characterization

PropertyValue
IUPAC Name 1-(2,3,4,6-tetramethoxyphenyl)ethanone
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Expected in the range of 60-70°C (literature values may vary)

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 6.2-6.4 (s, 1H, Ar-H), ~3.8-4.0 (four separate s, 12H, 4 x OCH₃), ~2.5 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 200-205 (C=O), ~150-160 (Ar-C-O), ~110-120 (Ar-C), ~90-100 (Ar-C-H), ~55-62 (OCH₃), ~30 (COCH₃).

  • IR (KBr, cm⁻¹): ~2950 (C-H stretch), ~1680 (C=O stretch, aryl ketone), ~1600, 1480 (C=C aromatic stretch), ~1200-1000 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) = 240 ([M]⁺), 225 ([M-CH₃]⁺), 197 ([M-COCH₃]⁺).

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a glove box or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]

  • Acetyl Chloride: Corrosive, flammable, and reacts violently with water and alcohols. It is a lachrymator. Handle exclusively in a well-ventilated fume hood. All transfers should be performed using a syringe or cannula.[8]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be conducted within a fume hood.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solutions
Low Yield Incomplete reaction; moisture contamination deactivating the catalyst; loss of product during work-up.Ensure all reagents and solvents are anhydrous. Monitor the reaction to completion by TLC. Be careful during extractions to avoid emulsions.
Formation of Dark/Polymeric Byproducts Reaction temperature too high; localized "hot spots" during reagent addition.Maintain strict temperature control (0-5°C) during additions. Ensure efficient stirring. Use a slower addition rate for reagents.
Demethylation of Methoxy Groups Excess Lewis acid or elevated temperatures can cause ether cleavage.Use the minimum effective amount of AlCl₃ (1.1-1.2 eq). Avoid letting the reaction temperature rise above room temperature.[3]
Product is an Oil and Fails to Crystallize Presence of impurities inhibiting crystallization.Re-purify the crude product, possibly by a short silica gel plug filtration before attempting recrystallization. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes).

References

  • A Discovery-Based Friedel-Crafts Acylation Experiment. Student-Designed Experimental Procedure. Available at: [Link]

  • Stenutz. 1,2,3,5-tetramethoxybenzene. Available at: [Link]

  • OpenOChem Learn. HNMR Practice 3. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Arkivoc. Efficient synthesis of 1-alkyl-2,3,4,5-tetramethoxy-6-methylbenzene: key intermediate for preparing coenzyme Q analogues. Available at: [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Cheméo. Chemical Properties of Benzene, 1,2,3,5-tetramethyl- (CAS 527-53-7). Available at: [Link]

  • Jim Clark. friedel-crafts acylation of benzene. Available at: [Link]

  • University of Missouri-St. Louis. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

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Synthesis and Derivatization of 2',3',4',6'-Tetramethoxyacetophenone for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for neurodegenerative diseases, oncology, and inflammatory disorders, Polymethoxyflavones (PMFs) and Polymethoxychalcones have emerged as privileged scaffolds. Naturally occurring PMFs, such as nobiletin and tangeretin found in Citrus peels, demonstrate potent neuroprotective, anti-inflammatory, and antioxidant profiles, including the activation of GPX4 to inhibit ferroptosis 1. However, the natural extraction of these singlemers is inefficient for high-throughput screening.

To systematically build targeted PMF and chalcone libraries, 2',3',4',6'-Tetramethoxyacetophenone serves as an ideal, synthetically versatile starting material.

Chemical Biology Considerations: Why prioritize heavy methoxylation over hydroxylation?

  • Bioavailability & BBB Penetration: Unlike polyhydroxyflavonoids, which are rapidly conjugated via glucuronidation and suffer from poor cell permeability, methoxylated analogues exhibit high lipophilicity, enabling them to cross the blood-brain barrier (BBB) efficiently—a critical parameter for CNS-active screening 2.

  • Mechanistic Versatility: The tetramethoxy A-ring allows for precise regioselective deprotection. Selective cleavage of the

    
    -methoxy group generates an ortho-phenolic hydroxyl, opening the gateway to either Claisen-Schmidt condensation (to yield bioactive chalcones) or Allan-Robinson cyclization (to yield flavones) 3.
    

Experimental Workflow & Pathway Design

The transition from the highly protected 2',3',4',6'-tetramethoxyacetophenone to screening-ready libraries relies on three highly validated chemical transformations, deliberately chosen to avoid heavy-metal contamination that could skew biological assays.

G N1 2',3',4',6'-Tetramethoxy- acetophenone N2 Regioselective Demethylation (AlCl3) N1->N2 N3 2'-Hydroxy-3',4',6'- trimethoxyacetophenone N2->N3 Yields ortho-OH for cyclization N4 Claisen-Schmidt Condensation (KOH) N3->N4 + Substituted Benzaldehydes N5 Polymethoxychalcone Library N4->N5 N6 Oxidative Cyclization (I2 / DMSO) N5->N6 Metal-free conditions N8 High-Throughput Biological Screening N5->N8 Assayed as linear form N7 Polymethoxyflavone Library N6->N7 N7->N8 Assayed as cyclic form

Synthesis and derivatization pathway of 2',3',4',6'-tetramethoxyacetophenone for screening.

Step-by-Step Derivatization Protocols

Protocol A: Regioselective Demethylation to Key Intermediate

To facilitate downstream ring closure, the methoxy group at the 2'-position must be unmasked. Aluminium chloride (


) in dichloromethane (DCM) selectively coordinates with the adjacent carbonyl oxygen, exclusively directing Lewis-acid mediated cleavage to the ortho-methoxy group while preserving the 3', 4', and 6' positions 4.

Procedure:

  • Setup: Dissolve 2',3',4',6'-tetramethoxyacetophenone (10 mmol) in anhydrous DCM (40 mL) under an inert

    
     atmosphere.
    
  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous

    
     (12 mmol, 1.2 eq) in small portions to prevent exothermic degradation.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until complete consumption of the starting material.

  • Quenching & Workup: Cautiously pour the mixture into crushed ice containing 1M HCl (50 mL) to break the aluminum complex. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The crude 2'-hydroxy-3',4',6'-trimethoxyacetophenone can be recrystallized from ethanol.
    
Protocol B: Synthesis of Polymethoxychalcones (Claisen-Schmidt)

The free ortho-hydroxyl ketone undergoes aldol condensation with various benzaldehydes. Using an aqueous basic system minimizes auto-condensation side products.

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (5 mmol) and the chosen substituted benzaldehyde (5.2 mmol) in ethanol (15 mL).

  • Catalysis: Add an aqueous solution of 50% KOH (w/v, 3 mL) dropwise while stirring vigorously.

  • Stirring: Allow the reaction to proceed at room temperature for 24–48 hours. The color will typically deepen to a vibrant orange/red, indicating extended conjugation.

  • Isolation: Pour the mixture into ice-cold distilled water (50 mL) and acidify with 10% HCl to pH 3-4 to precipitate the chalcone.

  • Collection: Filter the precipitate, wash with ice-cold water, and dry. Recrystallize from Methanol/DCM to obtain analytical grade chalcones suitable for cellular assays.

Protocol C: Downstream Cyclization to Polymethoxyflavones

To generate the flavone scaffold (similar to the Allan-Robinson reaction but adapted for chalcones), an oxidative cyclization is performed using Iodine in Dimethyl Sulfoxide (


/DMSO) 5. This method is preferred over classical metal oxidants (

) which leave cytotoxic trace metals that trigger false positives in MTT viability screens.

Procedure:

  • Reaction: Suspend the polymethoxychalcone (2 mmol) in anhydrous DMSO (10 mL) and add a catalytic amount of

    
     (0.1 mmol, 5 mol%).
    
  • Heating: Heat the mixture to 130 °C for 3–5 hours in an oil bath. The

    
     acts as an electron acceptor, enabling the intramolecular nucleophilic attack of the 2'-OH onto the 
    
    
    
    -carbon, followed by dehydrogenation.
  • Workup: Cool to room temperature and pour into an aqueous sodium thiosulfate solution (

    
    , 5%, 50 mL) to quench unreacted iodine.
    
  • Extraction: Extract the resulting suspension with ethyl acetate (

    
     mL), wash extensively with water to remove DMSO, dry, and concentrate. Purify via flash chromatography to isolate the target polymethoxyflavone.
    

Derivative Library Profile & Data Presentation

The versatility of this starting material allows scientists to target diverse biological mechanisms based on B-ring substitutions. The expected quantitative profile and assay designations are summarized below.

Intermediate / ScaffoldB-Ring SubstitutionFinal Scaffold TypePredicted LogP*Target Biological Screening Profile
2'-OH-3',4',6'-triOMeN/AAcetophenone2.1Precursor (Cytotoxicity baseline control)
Chalcone A4-MethoxyPolymethoxychalcone4.2Anti-inflammatory (NF-κB inhibition)
Chalcone B3,4,5-TrimethoxyPolymethoxychalcone4.5Microtubule destabilization / Anti-mitotic
Flavone A4-MethoxyPolymethoxyflavone3.8Neuroprotection (cAMP/PKA pathway)
Flavone B3,4-DimethoxyPolymethoxyflavone3.9GPX4 Activation (Ferroptosis inhibition)

*Calculated partition coefficient demonstrating favorable lipophilicity for BBB traversal compared to unmethylated flavonoids (LogP typically < 1.5).

High-Throughput Biological Screening Guidelines

Once the libraries are synthesized, they must be validated through a tiered biological screening process to establish structure-activity relationships (SAR).

Screening A Derivatized Library (Chalcones & Flavones) B Tier 1: Cell Viability (MTT / CellTiter-Glo) A->B C Tier 2: Phenotypic (ROS, GPX4, TNF-α) B->C D Tier 3: Validation (Western Blot, qPCR) C->D E Lead Selection (In Vivo CNS Models) D->E

Tiered high-throughput screening cascade for synthesized flavonoid libraries.

Screening Implementation Details:
  • Tier 1 (Viability/Toxicity): Screen the library against normal human astrocytes and target cell lines (e.g., HeLa or SH-SY5Y) at 1 µM, 10 µM, and 50 µM to rule out acute non-specific cytotoxicity. Solubilize compounds in high-grade DMSO (final concentration <0.1% v/v in culture media) 6.

  • Tier 2 (Phenotypic Activity): For anti-inflammatory screening, use LPS-stimulated macrophages (RAW 264.7) and measure IL-6 and TNF-α reduction via ELISA. For neuroprotection/ferroptosis, challenge neuronal cells with erastin and measure GPX4 rescue using BODIPY 581/591 C11 lipid peroxidation sensors.

  • Tier 3 (Mechanistic Targeting): Confirm the causal pathway (e.g., CREB activation, NF-κB suppression) using immunoblotting on the top 3 lead candidates.

By adopting this standardized derivation from 2',3',4',6'-tetramethoxyacetophenone, researchers achieve a highly reproducible, trace-metal-free pipeline capable of rapidly supplying biological screening workflows with structurally robust, neuro-penetrable polymethoxyflavonoids.

References

  • Structure–activity relationships of active polymethoxyflavonoids. ResearchGate.[Link]

  • View of Nobiletin as a Neuroprotective Agent: Therapeutic Potential and Formulation Strategies for Alzheimer's and Related Disorders. Journal of Drug Delivery and Therapeutics.[Link]

  • Chemistry and Synthetic Overview of Flavonoids. ResearchGate.[Link]

  • A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. ResearchGate.[Link]

  • Synthesis of flavones and isoflavones by Allan–Robinson reaction. ResearchGate.[Link]

  • View of Advancements in the singlemer separation of polymethoxyflavones in citrus peels. ISNFF Journal of Functional Foods.[Link]

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Troubleshooting & Optimization

troubleshooting side reactions in Friedel-Crafts acylation of polymethoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of highly activated arenes. As a Senior Application Scientist, I frequently encounter researchers struggling with the Friedel-Crafts acylation of polymethoxybenzenes (such as 1,3,5-trimethoxybenzene or 1,2,4-trimethoxybenzene).

While the Friedel-Crafts mechanism relies on generating a potent electrophile using a Lewis acid[1], polymethoxybenzenes present unique challenges. Their hyper-activated nature and densely packed methoxy groups make them highly susceptible to side reactions like demethylation and polyacylation [2].

This technical guide bypasses basic theory to deliver causality-driven troubleshooting, quantitative parameters, and a self-validating experimental protocol to ensure synthetic success.

Section 1: Diagnostic Decision Matrix

Before modifying your experimental conditions, you must accurately diagnose the failure mode of your reaction. Use the logic pathway below to map your analytical observations to the chemical causality.

Diagnostic Issue Issue: Low Yield of Monoacylated Product TLC Perform LC-MS / TLC Analysis Issue->TLC Phenol Observation 1: Mass -14 Da (Phenolic OH) TLC->Phenol Diacyl Observation 2: Mass +Acyl (Diacylation) TLC->Diacyl Stall Observation 3: Unreacted Starting Material TLC->Stall Cause1 Diagnosis: Demethylation Cause: Lewis acid too harsh / High Temp Phenol->Cause1 Cause2 Diagnosis: Over-acylation Cause: Hyper-activated substrate Diacyl->Cause2 Cause3 Diagnosis: Catalyst Sequestration Cause: Sub-stoichiometric Lewis acid Stall->Cause3 Action1 Solution: Use milder ZnCl2 Keep Temp < 0°C Cause1->Action1 Action2 Solution: Limit Acyl Chloride to 0.95 eq Cause2->Action2 Action3 Solution: Ensure >1.0 eq of Lewis Acid Cause3->Action3

Diagnostic flowchart for identifying and resolving polymethoxybenzene acylation side reactions.

Section 2: Frequently Asked Questions & Root Cause Analysis

Q1: My yield is low, and NMR/MS analysis reveals a phenolic byproduct (M-14 Da). Why is this happening? A1: You are observing demethylation (ether cleavage). Strong Lewis acids like Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or Boron Tribromide (

) coordinate strongly to the lone electron pairs on the oxygen atoms of your methoxy groups[2][3]. This complexation weakens the

bond. At temperatures above 0 °C, the chloride counterion attacks the methyl group via an

mechanism, expelling chloromethane and leaving an aluminum phenoxide that becomes a phenol upon aqueous workup[2][4]. Solution: Switch to a milder Lewis acid like or Indium(III) Triflate (

), and ensure the reaction strictly remains below 0 °C.

Q2: The literature says Friedel-Crafts acylation is self-limiting, yet I am isolating a diacylated byproduct. How is this possible? A2: It is true that the introduction of a carbonyl (acyl) group generally deactivates the aromatic ring, preventing secondary electrophilic attacks[5][6]. However, the three methoxy groups in 1,3,5-trimethoxybenzene are profoundly electron-donating via resonance (+M effect)[2][7]. This immense activation effortlessly overcomes the deactivating pull of the first acyl group[2]. Solution: Treat the acylating agent (e.g., acetyl chloride) as your limiting reagent (0.95 equivalents). Never use an excess. Employ a slow, dropwise addition of the acylating agent to avoid localized zones of high concentration[2].

Q3: The reaction stalls at 50% conversion, even though my starting materials are highly pure. Why do I need a stoichiometric amount of catalyst? A3: This is an intrinsic mechanistic trait of the Friedel-Crafts acylation, not a defect[2][8]. The newly formed aromatic ketone product acts as a moderate Lewis base. It immediately coordinates with the Lewis acid to form a highly stable complex, permanently sequestering the catalyst[2]. Consequently, you must provide a minimum of 1.0 - 1.1 equivalents of Lewis acid per equivalent of acylating agent.

Section 3: Quantitative Reaction Parameters

To prevent demethylation and polyacylation simultaneously, your choice of Lewis acid and strict stoichiometric limits must align with your substrate's activation level.

Lewis Acid CatalystRelative StrengthRecommended EquivalentsDemethylation RiskPolyacylation RiskRecommended Substrate Profile

Strong1.1 – 1.2 eqHigh (>0 °C)ModerateMonomethoxybenzenes (Anisole)

Moderate1.0 – 1.1 eqModerateModerateDimethoxybenzenes

Mild1.1 eqLow LowPolymethoxybenzenes

Very MildCatalytic (0.1 eq)Very LowLowHyper-activated arenes (Solvent-free)

Data Interpretation: When scaling up polymethoxybenzene acylations, replacing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 with the milder 

immediately truncates the demethylation pathway while preserving enough electrophilicity to acylate the hyper-activated ring[4].

Section 4: Self-Validating Experimental Protocol

This workflow outlines the precise synthesis of 2,4,6-trimethoxyacetophenone using a self-validating, closed-loop methodology designed specifically to prevent side reactions.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Thermal Stabilization: Immerse the flask in a saturated ice-brine bath to achieve an internal temperature of -5 °C. (Causality: Low temperatures suppress the activation energy required for the competitive

    
     ether-cleavage pathway).
    
  • Mild Activation: Add anhydrous

    
     (1.1 eq, 11 mmol) in one portion. Ensure robust stirring.
    
  • Acylation & Limiting Reagent Control: Dissolve acetyl chloride (0.95 eq, 9.5 mmol) in 5 mL of DCM. Add this solution dropwise over 45 minutes via a pressure-equalizing addition funnel. (Causality: Using 0.95 eq limits the available electrophile pool, mechanically preventing diacylation).

  • In-Process Control (IPC) & Self-Validation: Let the reaction stir for 60 minutes at 0 °C. Extract a 50 µL aliquot, quench immediately in cold

    
    , and analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS.
    
    • Validation Checkpoint: If starting material is present alongside a single product spot, the reaction is functioning. If a lower-Rf spot appears (indicating a polar phenol from demethylation), proceed to Step 6 immediately to halt degradation.

  • Thermodynamic Quench: Pour the reaction mixture slowly into 50 mL of vigorously stirred, ice-cold

    
    . (Causality: Cold acidic hydrolysis safely breaks the stable Lewis acid-ketone complex[2]. Failing to use an ice-cold quench will result in a massive exothermic spike, driving rapid demethylation during workup).
    
  • Isolation: Separate the organic layer, extract the aqueous phase with DCM (

    
    ), wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

ProtocolWorkflow S1 1. Substrate Preparation (-5°C, Anhydrous) S2 2. Lewis Acid Addition (ZnCl2, 1.1 eq) S1->S2 S3 3. Acyl Chloride Dropwise (0.95 eq) S2->S3 S4 4. IPC Validation (LC-MS / TLC at 60 mins) S3->S4 S5 5. Acidic Quench (Cold 1M HCl) S4->S5

Step-by-step experimental workflow for the self-validating acylation of 1,3,5-trimethoxybenzene.

Section 5: References & Grounding Authority

The mechanistic principles and protocols contained within this technical guide are grounded in established organic synthesis principles. Below is the verified literature referenced in the text:

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Alkylation".[Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation - Recent Literature & Metal-Free Methodologies".[Link]

  • LibreTexts Chemistry. "Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions". [Link]

Sources

preventing demethylation during reactions with 2',3',4',6'-Tetramethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2',3',4',6'-Tetramethoxyacetophenone

Welcome to the technical support center for 2',3',4',6'-Tetramethoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of its reactivity, with a specific focus on a common and often frustrating side reaction: demethylation. By understanding the underlying mechanisms, you can proactively design experiments that preserve the integrity of your molecule and maximize yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 2',3',4',6'-Tetramethoxyacetophenone. We will explore the "why" behind these challenges and provide actionable solutions.

Q1: Why are the methoxy groups on 2',3',4',6'-Tetramethoxyacetophenone so susceptible to cleavage?

Answer: The stability of the four methoxy groups on the acetophenone ring is not uniform. Their susceptibility to cleavage, or demethylation, is governed by a combination of electronic and steric factors inherent to their positions.

  • Electronic Effects: Methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution.[1][2] This increased electron density, particularly at the ortho and para positions, makes the ether oxygen more Lewis basic and prone to protonation or coordination with Lewis acids, which is the first step in most demethylation pathways.[3]

  • Steric & Positional Lability: The methoxy groups at the 2'- and 6'-positions (ortho to the acetyl group) are the most vulnerable. Steric hindrance can sometimes be overcome by electronic factors that stabilize reaction intermediates. The high electron density at these positions makes them prime targets for acidic reagents.

The diagram below illustrates the relative sensitivity of each methoxy group on the molecule.

G cluster_molecule Relative Lability of Methoxy Groups cluster_legend Legend mol mol p1 p2 p3 p4 l1 High Risk (Ortho) l2 Moderate Risk (Para) l3 Lower Risk (Meta)

Caption: Relative susceptibility of methoxy groups to demethylation.

Q2: I'm observing significant demethylation under acidic conditions. What is the mechanism, and which reagents are the worst offenders?

Answer: Acid-mediated demethylation is the most common cause of unwanted side reactions. This can occur with both Brønsted and Lewis acids.

Mechanism: The general mechanism involves the protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile, often the conjugate base of the acid (e.g., Br⁻ or I⁻), then attacks the methyl carbon in an SN2 displacement.[3] Strong Lewis acids like Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃) coordinate to the ether oxygen, significantly weakening the carbon-oxygen bond and facilitating cleavage.[4][5]

High-Risk Reagents: It is critical to avoid certain reagents if you wish to preserve the methoxy groups. The table below summarizes common culprits and suggests safer alternatives.

Reagent Category High-Risk Reagents Mechanism/Reason Safer Alternatives (if applicable)
Brønsted Acids HBr, HIPotent acids with highly nucleophilic conjugate bases (Br⁻, I⁻) that excel at SN2 displacement on the methyl group.[3]For general pH adjustment, use buffered systems or weaker acids like acetic acid (HOAc) at low temperatures.[6]
Lewis Acids BBr₃, BCl₃, AlCl₃Extremely effective for aryl ether cleavage, even at low temperatures.[4]If a Lewis acid is required (e.g., for Friedel-Crafts), use milder options like ZnCl₂ or FeCl₃, and maintain low temperatures (0 °C or below).[6][7]
Protic Solvents High Temp H₂O/H⁺Hot, pressurized water with a mineral acid catalyst can cleave aryl methyl ethers.[6]Use aprotic solvents (DCM, THF, DMF) unless protic solvents are mechanistically necessary.
Q3: My base-catalyzed Claisen-Schmidt condensation to form a chalcone is resulting in byproducts. Could this be demethylation?

Answer: Yes, while less common than acid-catalyzed cleavage, demethylation can occur under harsh basic conditions, especially at elevated temperatures.[3] In the context of a Claisen-Schmidt condensation, which typically uses NaOH or KOH in an alcohol solvent, prolonged reaction times or high heat can lead to the cleavage of the most activated methoxy groups (2'- and 6'-).[8]

Troubleshooting Protocol: Optimized Claisen-Schmidt Condensation

This protocol is designed to minimize demethylation risk while forming the desired chalcone.

Materials:

  • 2',3',4',6'-Tetramethoxyacetophenone (1.0 eq)

  • Aromatic Aldehyde (1.05 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2',3',4',6'-Tetramethoxyacetophenone and the aromatic aldehyde in ethanol at room temperature.

  • Base Addition: In a separate beaker, prepare a solution of KOH in a minimal amount of water and cool it in an ice bath. Slowly add the cold KOH solution to the stirred ethanolic solution of the reactants. Maintain the temperature at or below room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours. Avoid overnight stirring or heating unless no reaction is observed.[8]

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • Precipitation: While stirring vigorously, slowly acidify the mixture with 1M HCl until the pH is neutral (~7). The chalcone product will precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol.[9]

Q4: I need to perform a Grignard reaction on the ketone. How can I prevent demethylation during the work-up?

Answer: The Grignard reagent itself (RMgX) is a strong base but is unlikely to directly demethylate a stable aryl ether at low temperatures.[10][11] The primary risk comes from the work-up step, where a strong acid (like aqueous HCl or H₂SO₄) is typically used to quench excess Grignard reagent and protonate the newly formed alkoxide. This introduces a highly acidic environment that can readily cleave the sensitive ortho-methoxy groups.

Recommended Protocol: Grignard Reaction with Buffered Quench

Procedure:

  • Grignard Reaction: Perform the addition of the Grignard reagent to the acetophenone in an anhydrous ether (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar) at 0 °C. Allow the reaction to proceed to completion as monitored by TLC.[12]

  • Quenching (Crucial Step): Cool the reaction flask back to 0 °C in an ice bath. Instead of quenching with strong acid, slowly and carefully pour the reaction mixture into a separate, vigorously stirred, pre-cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Mechanism of Quench: NH₄Cl is the salt of a weak acid (NH₄⁺) and a strong acid (HCl). It provides a proton source (pKa of NH₄⁺ is ~9.2) sufficient to protonate the alkoxide to form the desired alcohol but is not acidic enough to cause significant demethylation of the aryl methyl ethers.

  • Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tertiary alcohol.

Proactive Experimental Design

Preventing demethylation begins with careful planning. The following workflow provides a decision-making framework for selecting reaction conditions.

G start Goal: Reaction with 2',3',4',6'-Tetramethoxyacetophenone reaction_type What is the reaction type? start->reaction_type acidic Acidic Conditions reaction_type->acidic  Acid-Catalyzed basic Basic Conditions reaction_type->basic  Base-Catalyzed nucleophilic Nucleophilic/Organometallic reaction_type->nucleophilic  Grignard, etc. reductive Reduction reaction_type->reductive  Ketone Reduction acid_check Is a strong Brønsted or Lewis Acid essential? acidic->acid_check base_check Are high temperatures or long reaction times required? basic->base_check nuc_check Does the work-up require strong acid? nucleophilic->nuc_check reductive_choice Select mild reducing agents. Avoid conditions requiring strong acidic work-up. reductive->reductive_choice acid_yes High risk of demethylation. Consider alternative synthetic route or protecting group strategy on a precursor. acid_check->acid_yes Yes acid_no Use mild acids (e.g., HOAc), buffers, or non-acidic catalysts. Maintain T < 0°C. acid_check->acid_no No base_yes Risk of demethylation. Test milder bases (e.g., K₂CO₃) or shorter reaction times. base_check->base_yes Yes base_no Use stoichiometric base at RT or below. Monitor closely with TLC. base_check->base_no No nuc_yes Use a buffered quench, e.g., cold saturated aq. NH₄Cl. nuc_check->nuc_yes Yes nuc_no Proceed with standard non-acidic work-up. nuc_check->nuc_no No reductive_example Recommended: NaBH₄ in EtOH/MeOH. Avoid: LiAlH₄ followed by strong acid quench. reductive_choice->reductive_example

Caption: A decision workflow for preventing demethylation.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of 2',3',4'-Trimethoxyacetophenone in the Synthesis of Heterocyclic Compounds. BenchChem Technical Document.
  • NPTEL Archive. (n.d.).
  • Pittelkow, M. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Lirias. (n.d.).
  • Organic Chemistry Stack Exchange. (2016, March 1).
  • Molecules. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Flavonoids Using 2',6'-Dimethoxyacetophenone. BenchChem Technical Document.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomed J Sci & Tech Res.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone. BenchChem Technical Document.
  • Google Patents. (n.d.). CN100999445A - Demethyl method of aryl methyl ether.
  • ChemicalBook. (n.d.). 2',4',6'-TRIMETHOXYACETOPHENONE synthesis.
  • Molecules. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • ACS Publications. (2025, July 24). Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane.
  • MDPI. (2023, January 3). Stereoselective Synthesis of Flavonoids: A Brief Overview.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • TCI Chemicals. (n.d.). Reducing Agents.
  • MSU Chemistry. (n.d.).
  • H2O. (n.d.). Protecting groups in organic synthesis.
  • Chemistry LibreTexts. (2014, July 26). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
  • PMC. (n.d.).
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Google Patents. (n.d.).
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • Collection of Czechoslovak Chemical Communications. (n.d.).
  • Career Endeavour. (n.d.). REDUCING-AGENT.pdf.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • ResearchGate. (n.d.).
  • The Good Scents Company. (n.d.). 2,4,6-trihydroxyacetophenone, 480-66-0.
  • PMC. (n.d.).
  • YouTube. (2016, May 1). Practice Problem: Reducing Agents.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). (A) The demethylation reaction carried out by TET2 and (B)
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • eScholarship. (n.d.).

Sources

Technical Support Center: Scaling Up 2',3',4',6'-Tetramethoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Originating Desk: Advanced Scale-Up Operations, Japan Target Audience: Process Chemists, Drug Development Professionals, and Chemical Engineers

Welcome to the Technical Support and Troubleshooting Guide for the scale-up of 2',3',4',6'-Tetramethoxyacetophenone (TMA). As a key intermediate in the downstream synthesis of biologically active polymethoxyflavones (such as nobiletin and tangeretin), transitioning TMA synthesis from a laboratory fume hood to a 50L+ pilot plant environment introduces severe thermodynamic and mechanistic challenges.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical reaction mechanics and field-proven pilot plant operations. Our focus is the classical Friedel-Crafts acylation of 1,2,3,5-tetramethoxybenzene—a notoriously highly exothermic process sensitive to catalyst complexation and moisture[1].

Core Process Workflow

ScaleUpWorkflow N1 Step 1: Raw Material Prep 1,2,3,5-Tetramethoxybenzene + Anhydrous DCM N2 Step 2: Lewis Acid Dosing Suspend AlCl3 (1.2 eq) Cool to 0°C N1->N2 N3 Step 3: Acylation (Exothermic) Controlled Acetyl Chloride Dosing Maintain <5°C N2->N3 Validated moisture limits N4 Step 4: Complexation AlCl3-Ketone Complex Forms High Viscosity N3->N4 Active jacket cooling N5 Step 5: Reverse Quench Transfer to Ice/HCl Buffer Hydrolysis of Chelate N4->N5 Rapid transfer required N6 Step 6: Isolation Phase Separation & Recrystallization N5->N6 Yields 2',3',4',6'-TMA

Fig 1. Scale-up process workflow for the Friedel-Crafts synthesis of tetramethoxyacetophenone.

Troubleshooting & FAQs: The Causality Behind Scale-Up Failures

Q1: We are encountering massive, uncontrollable exotherms during the addition of acetyl chloride in our 50L reactor. How do we mitigate this? A1: The electrophilic aromatic substitution driven by the acylium ion is nearly instantaneous with electron-rich polymethoxybenzenes[2]. At the lab scale, natural heat dissipation masks this reality. At the pilot scale, the volume-to-surface-area ratio drastically limits heat transfer. Solution: Never dose the substrate into the catalyst mixture. Instead, pre-chill the 1,2,3,5-tetramethoxybenzene and AlCl3 suspension to 0°C, and use an automated metering pump to dose acetyl chloride over 3-4 hours[3]. The jacket cooling capacity must be actively mapped against the dosing rate.

Q2: Our pilot plant batch showed a massive impurity peak. NMR identified it as 2-hydroxy-3,4,6-trimethoxyacetophenone. Why is our product demethylating? A2: This is a classic Lewis acid-mediated demethylation, specific to polymethoxybenzenes under prolonged exposure to AlCl3. Causality: Once the ketone is formed, the carbonyl oxygen forms a highly stable complex with the aluminum catalyst. If the internal temperature exceeds 10–15°C, or if the reaction is aged too long before quenching, the adjacent (ortho) methoxy group is cleaved to form a six-membered aluminum chelate. To prevent this, strict thermal boundaries (<5°C) must be maintained until the reaction is forcefully quenched with HCl[1].

Q3: The reaction mixture becomes too viscous to stir properly just before quenching, causing the agitator to trip. What causes this, and how can we prevent it? A3: In Friedel-Crafts acylation, the target ketone product forms a rigid, stoichiometric complex with the Lewis acid catalyst, effectively precipitating out of the organic solvent[1]. This phenomenon drastically alters the rheology of your batch. Solution: Ensure you are operating at optimal dilution (typically 4–5 volumes of anhydrous DCM relative to substrate). Additionally, upgrade to an anchor or helical ribbon impeller designed for high-viscosity, non-Newtonian slurries, rather than a standard pitched-blade turbine.

Mechanistic Causality of Critical Deviations

MechanismTroubleshooting R1 Acetyl Chloride + AlCl3 I1 Acylium Ion[CH3C+=O] R1->I1 Lewis Acid Activation T1 Electrophilic Attack I1->T1 Sub 1,2,3,5-Tetramethoxybenzene Sub->T1 P_ideal 2',3',4',6'-TMA-AlCl3 Complex T1->P_ideal Target Maintained at T < 5°C P_side Demethylation Side Reaction T1->P_side T > 15°C (Exothermic Excursion) P_ideal->P_side Prolonged holding time P_final1 Target: 2',3',4',6'-TMA P_ideal->P_final1 Aqueous HCl Quench P_final2 Impurity: 2-Hydroxy-3,4,6-TMA P_side->P_final2 Aqueous HCl Quench

Fig 2. Mechanistic pathway showing temperature-dependent demethylation during TMA synthesis.

Data Presentation: Lab vs. Pilot Parameter Scaling

To ensure reproducibility, empirical adjustments must be made when migrating protocols to the pilot plant. Below is a comparative parameter table for the Friedel-Crafts synthesis step:

Operating ParameterLab Scale (50 g)Pilot Scale (5.0 kg)Mechanistic Rationale for Process Shift
AlCl3 Equivalents 1.1 eq1.25 eqHigher moisture risk at scale requires slight catalyst excess to ensure complete conversion[1].
Acetyl Chloride Addition 10–15 mins180–240 minsExotherm control. Heat generation scales volumetrically, but cooling scales with surface area.
Cooling Method Ice/Water bath (0°C)Coolant Jacket (-10°C)A high Delta-T is required at the jacket boundary to keep internal core temperature strictly below 5°C.
Quenching Protocol Forward (Add Ice to Flask)Reverse (Transfer to Ice/HCl)Prevents dangerous gas expansion and localized overheating in the primary reactor.
Agitation Strategy Magnetic Stir BarAnchor ImpellerHigh-viscosity AlCl3-ketone complex formation will arrest weak mixing systems.
Self-Validating Pilot Protocol: Step-by-Step Methodology

Every protocol at scale must contain In-Process Controls (IPCs) to act as self-validating checkpoints.

1. Reactor Preparation & Drying

  • Action: Purge a dry 50 L glass-lined reactor with nitrogen. Wash with anhydrous dichloromethane (DCM).

  • Validation: Test the solvent for water content via Karl Fischer titration. The system is validated to proceed only if moisture is < 0.05% to avoid immediate catalyst deactivation[1].

2. Substrate & Catalyst Loading

  • Action: Charge 20 L of anhydrous DCM and 5.0 kg of 1,2,3,5-tetramethoxybenzene into the reactor. Establish continuous anchor agitation. Slowly charge 4.2 kg (1.25 eq) of anhydrous AlCl3 portion-wise[3].

  • Validation: The suspension will turn off-white. Ensure no temperature spike occurs during this phase (indicates atmospheric moisture contamination).

3. Controlled Acylation

  • Action: Chill the reactor jacket to -10°C to bring the internal temperature to 0°C. Using a calibrated metering pump, dose 2.2 kg (1.1 eq) of acetyl chloride into the reaction mass over 3.5 hours.

  • Validation: Monitor the internal thermocouple constantly. The dosing pump should automatically pause if the internal temperature exceeds 4.5°C to protect against catastrophic ortho-demethylation.

4. Complexation & IPC

  • Action: Post-addition, allow the mixture to age for 2 hours at 0–5°C. The viscosity will visibly increase.

  • Validation: Withdraw a 1 mL slurry sample, immediately quench in 1M HCl, extract with ethyl acetate, and analyze via HPLC. Proceed to the next step only when substrate conversion is >98.5%.

5. Reverse Quenching (Critical Safety Step)

  • Action: Prepare a secondary 100 L quench vessel loaded with 30 kg of crushed ice and 5 L of 1M aqueous HCl. Transfer the viscous reaction mixture from the primary reactor into the quench vessel under rapid agitation.

  • Causality: The rapid hydrolysis of the Al-O bonds destroys the chelate[1], restoring low viscosity and releasing the free 2',3',4',6'-Tetramethoxyacetophenone into the organic phase.

6. Isolation & Purification

  • Action: Allow the phases to separate. Drain the lower organic (DCM) layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (until off-gassing ceases and pH stabilizes at ~7), followed by a 10% brine wash[3].

  • Action: Distill off the DCM under vacuum and recrystallize the resulting crude oil from ethanol to yield the pure analytical-grade target.

References

1.[3] Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide. Benchchem.3 2. Synthesis of the polymethoxyflavones nobiletin, tangeretin, isosinensetin, and gardenin A–D. Organic & Biomolecular Chemistry, RSC Publishing. 3.[1] Troubleshooting common issues in Friedel-Crafts reactions. Benchchem. 1 4.[2] 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. 2 5. Derivatives of Pentahydroxybenzene, and a Synthesis of Pedicellin. RSC Publishing.

Sources

Technical Support Center: Handling Hygroscopic Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for substituted acetophenones. Substituted acetophenones (e.g., 4'-hydroxyacetophenone, aminoacetophenones, and methoxyacetophenones) are highly valuable precursor molecules in the synthesis of active pharmaceutical ingredients (APIs), chalcones, and complex organic architectures.

However, the polar nature of their substituents frequently renders these compounds highly hygroscopic. Absorbed moisture can critically derail moisture-sensitive downstream transformations (such as Grignard reactions, lithium aluminum hydride reductions, or enolate alkylations) and severely distort stoichiometric calculations. This center provides diagnostically driven solutions, authoritative analytical methods, and self-validating desiccation workflows to ensure absolute anhydrous conditions.

Part 1: Diagnostic FAQs & Root Cause Analysis

Q1: Why is my solid substituted acetophenone suddenly clumping, and why are my downstream reaction yields dropping? A1: You are likely experiencing atmospheric moisture absorption. Substituted acetophenones possessing hydrogen-bond donors or acceptors (such as the phenolic hydroxyl group in 4'-hydroxyacetophenone) readily coordinate with water molecules in ambient air, transitioning from free-flowing powders to clumped aggregates[1]. In downstream moisture-sensitive reactions, this hidden water acts as a nucleophile or proton source, prematurely quenching your organometallic reagents and throwing off the molar stoichiometry.

Q2: I ran a Karl Fischer (KF) titration to quantify the moisture in my acetophenone, but the water percentage keeps rising continuously with a dragging endpoint. What is happening? A2: Your sample is undergoing a chemical side-reaction with the KF reagents. Standard KF volumetric and coulometric reagents utilize methanol as a primary solvent. In the mildly acidic environment of the KF cell, the ketone carbonyl of the acetophenone undergoes a condensation reaction with methanol to form a ketal[2]. Crucially, this ketalization reaction releases exactly one molar equivalent of water as a byproduct for every ketal formed. The titrator detects this newly formed water, leading to a continuously rising "false high" moisture reading and a dragging endpoint. To resolve this, you must switch to dedicated, methanol-free "K-type" reagents[3].

Q3: How should I optimally store my hygroscopic ketone derivatives to prevent moisture ingress? A3: Routine storage in standard laboratory cabinets is insufficient. You should store the tightly sealed primary container inside a secondary vacuum desiccator or a dry cabinet containing an active desiccant (like anhydrous


 or silica gel). For long-term stability and to prevent both degradation and moisture uptake, it is highly recommended to backfill the storage vial with an inert gas (Argon or Nitrogen) and store the material at -20°C[4].

Part 2: Data Presentation & Reagent Selection

To choose the proper troubleshooting strategy, you must match the drying technique and analytical method to the specific state of your reagent.

Table 1: Comparative Strategies for Drying & Analyzing Acetophenones
Strategy / ReagentApplication PhaseMechanism & EffectivenessTechnical Cautions
Methanol-Free KF Titrant (e.g., CombiTitrant Keto) Analytical (Liquid/Solid)Optimal. Replaces methanol with specialized alcohols to chemically suppress ketal formation, ensuring true moisture reads[3].Requires dedicated methanol-free solvent medium.
Standard Methanol KF Titrant Analytical (Liquid/Solid)Incompatible. Rapid ketalization generates

in situ, invalidating results[2].
Never use for aldehydes or ketones.
Activated 3Å Molecular Sieves Liquid / SolutionExcellent. 3Å pore size selectively traps water molecules while excluding the bulkier acetophenone rings[5].Must be oven-activated (300°C) under vacuum prior to use.
Azeotropic Distillation (Toluene) Liquid / SolutionGood. Exploits the minimum-boiling water-toluene azeotrope to drive off moisture physically[6].Requires thermal stability of the specific derivative.
Vacuum Desiccation over

Solid stateGood. High-vacuum sublimation of water towards an aggressive chemical trap.May take 48+ hours for deeply hydrated clumps.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating closed loops: you first quantify the moisture, chemically or physically remove it, and then re-quantify to validate the success of the procedure.

Protocol A: Moisture Determination via Ketone-Specific Karl Fischer Titration

Causality Check: We explicitly utilize a single-component, methanol-free reagent system to prevent the erroneous generation of water via ketalization.

  • Cell Preparation: Empty the titration cell and rinse it thoroughly. Add 30 mL of a specialized methanol-free solvent (e.g., CombiSolvent Keto) to the titration cell[3].

  • Pre-titration (Conditioning): Titrate the working medium using a ketone-compatible titrant (e.g., CombiTitrant 5 Keto) until a stable drift (< 30 µL/min) is reached. This neutralizes any ambient moisture in the cell[3].

  • Sample Injection: Quickly weigh 1.0 to 2.0 grams of the hygroscopic acetophenone using a tared syringe (if in solution) or a moisture-resistant weighing boat (if solid). Immediately introduce the sample into the KF cell to avoid atmospheric contamination.

  • Endpoint Detection: Initiate the titration. The instrument detects a small excess of iodine via a double platinum electrode (typically

    
    , 
    
    
    
    ), indicating all water has been consumed[3].
  • Validation Decision: If the result indicates > 0.1% water content, proceed to Protocol B to dry the sample.

Protocol B: Azeotropic Drying of Acetophenones via Dean-Stark Distillation

Causality Check: Water forms a minimum-boiling azeotrope with solvents like toluene. By boiling this mixture, the water co-distills out. Because water and toluene are immiscible upon cooling, they phase-separate in the trap, physically locking the moisture away from the reaction mixture[6].

  • Apparatus Setup: Assemble a clean, oven-dried round-bottom flask, a Dean-Stark trap, and a reflux condenser. Connect the system to a bubbler or inert gas line.

  • Dissolution: Transfer the wet substituted acetophenone into the flask. Add anhydrous toluene (approximately 10 mL of toluene per gram of ketone).

  • Reflux Initiation: Heat the flask using a heating mantle until the toluene reaches a vigorous boil. The azeotropic vapor (toluene + water) will travel up and condense.

  • Phase Separation: As the condensate falls into the Dean-Stark trap and cools, it phase-separates. The denser water settles at the bottom of the trap, while the toluene continuously overflows back into the reaction flask[6].

  • Completion & Validation: Continue refluxing until no additional water volume accumulates in the trap (usually 2-4 hours). Allow the system to cool, evaporate the toluene in vacuo, and immediately analyze the resulting dry product using Protocol A to validate success.

Part 4: Process Visualization

Below is the logical troubleshooting workflow mapping the diagnostic loop from initial suspicion of moisture through analysis and final desiccation.

G Start Hygroscopic Substituted Acetophenone (Suspected Moisture) KF Karl Fischer Titration (Methanol-Free K-Reagents) Start->KF Initial Analysis Assess Moisture Level > 0.1%? KF->Assess SolidPhase Solid State Drying Assess->SolidPhase Yes (Solid Sample) LiquidPhase Solution/Liquid Drying Assess->LiquidPhase Yes (Solution) Store Store properly under Inert Gas (Ar/N2) in Desiccator Assess->Store No (< 0.1%) VacDry Vacuum Desiccator over P2O5 (24-48h) SolidPhase->VacDry Azeo Azeotropic Distillation (Dean-Stark w/ Toluene) LiquidPhase->Azeo Sieves Activated 3Å Molecular Sieves (24-48h) LiquidPhase->Sieves VacDry->KF Re-evaluate (Validate) Azeo->KF Re-evaluate (Validate) Sieves->KF Re-evaluate (Validate)

Workflow for the diagnosis and desiccation of hygroscopic substituted acetophenones.

References

  • CDH Fine Chemical. "4-HYDROXY ACETOPHENONE MATERIAL SAFETY DATA SHEET".
  • MedChemExpress. "4-Hydroxyacetophenone (P-hydroxyacetophenone) | Myosin Activator".
  • Mettler Toledo. "Determination of Water Content in Acetone - Titration".
  • Merck Millipore. "Determination of Water Content in Acetone Using Karl Fischer Titration".
  • Sciencemadness Wiki. "Drying solvents - Azeotropic distillation".
  • Squarespace Laboratory Protocols. "Drying Organic Solvents".
  • European Patent Office. "Dehydration process using azeotropic distillation - EP 0361839 A2".

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 2',3',4',6'-Tetramethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 2',3',4',6'-Tetramethoxyacetophenone, a polysubstituted aromatic ketone of interest in medicinal chemistry. Through a comparative approach with structurally related acetophenone derivatives, we will dissect the nuances of its proton spectrum, providing researchers and drug development professionals with a practical framework for spectral interpretation and structural verification.

The Decisive Power of Substitution: Interpreting the 1H NMR Spectrum

The 1H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. The electron-donating or -withdrawing properties of these groups, along with their steric influence, induce characteristic shifts in the resonance frequencies (chemical shifts) of the aromatic protons. In the case of 2',3',4',6'-Tetramethoxyacetophenone, the four methoxy groups (–OCH₃) and the acetyl group (–COCH₃) dictate the appearance of the spectrum.

The methoxy groups are strong electron-donating groups through resonance, which increases the electron density on the aromatic ring and shields the aromatic protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the acetyl group is an electron-withdrawing group, which deshields the aromatic protons, shifting their signals downfield. The interplay of these electronic effects, combined with steric hindrance, results in a unique spectral fingerprint for the molecule.

A Comparative Analysis: Unraveling the Structure

To fully appreciate the spectral features of 2',3',4',6'-Tetramethoxyacetophenone, a comparison with simpler, related acetophenones is instructive. The following table summarizes the expected and observed 1H NMR chemical shifts for our target molecule and several analogues.

CompoundAromatic Protons (ppm)Acetyl Protons (ppm)Methoxy Protons (ppm)
Acetophenone 7.45-7.98[1][2]2.61[2]-
2'-Methoxyacetophenone 6.90-7.80 (approx.)~2.6~3.9
3'-Methoxyacetophenone 6.90-7.50 (approx.)[3][4]~2.6~3.8
p-Methoxyacetophenone 6.90, 7.90 (approx.)[5]2.50[5]3.90[5]
2',3',4'-Trimethoxyacetophenone 6.73 (d), 7.53 (d)[6]2.60[6]3.87, 3.91, 3.98[6]
2',3',4',6'-Tetramethoxyacetophenone (Predicted) ~6.2-6.5 (s)~2.5~3.7-4.0 (multiple s)

Note: The chemical shifts for substituted acetophenones are approximate and can vary depending on the solvent and spectrometer frequency.

The single aromatic proton in 2',3',4',6'-Tetramethoxyacetophenone is expected to appear as a singlet significantly upfield (around 6.2-6.5 ppm) due to the strong shielding effect of the four surrounding electron-donating methoxy groups. This is in stark contrast to acetophenone itself, where the aromatic protons are found much further downfield.[1][2] The acetyl protons will likely resonate around 2.5 ppm, and the four methoxy groups will give rise to four distinct singlets in the 3.7-4.0 ppm region. The subtle differences in the chemical shifts of these methoxy protons arise from their different chemical environments.

Experimental Protocol for 1H NMR Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to maintain data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2',3',4',6'-Tetramethoxyacetophenone.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical, as solvent effects can influence chemical shifts.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A well-shimmed magnet is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (or more for dilute samples)

    • The use of a sufficient relaxation delay is important to ensure accurate integration of the signals.[8]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons giving rise to each peak.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce information about neighboring protons.[8]

Visualizing Molecular Structure and Spectral Assignment

The following diagrams illustrate the structure of 2',3',4',6'-Tetramethoxyacetophenone and a conceptual workflow for its 1H NMR analysis.

Caption: Molecular structure of 2',3',4',6'-Tetramethoxyacetophenone.

G cluster_workflow 1H NMR Analysis Workflow A Sample Preparation (Dissolution in CDCl₃ with TMS) B Data Acquisition (Lock, Shim, Acquire 1D Spectrum) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Calibration) B->C Process FID D Spectral Analysis (Integration, Multiplicity, Chemical Shift) C->D Analyze Spectrum E Structure Verification D->E Correlate Data to Structure

Caption: A streamlined workflow for 1H NMR spectral analysis.

Conclusion

The 1H NMR spectral analysis of 2',3',4',6'-Tetramethoxyacetophenone provides a clear example of how substituent effects can be leveraged for definitive structure elucidation. By comparing its spectrum to those of simpler acetophenone derivatives, the unique shielding environment of the lone aromatic proton and the distinct signals of the four methoxy groups can be confidently assigned. The detailed experimental protocol provided herein serves as a robust guide for researchers to obtain high-quality data, ensuring the integrity and reliability of their findings. This comprehensive approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable tool in the arsenal of the modern chemical researcher.

References

  • Abraham, R. J., et al. (2014). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Spectroscopy Letters, 23, 567-575.
  • Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • PubChem. (n.d.). 2',3',4'-Trimethoxyacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98 -. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2024).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). Retrieved from [Link]

  • Chegg. (2023, December 8). Solved The 'H NMR spectrum of p-methoxyacetophenone has. Retrieved from [Link]

  • PubChem. (n.d.). Acetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 3'-Methoxyacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PMC. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). NMR Chart. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Comparing Synthesis Routes for Tetramethoxyacetophenone Isomers: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

In the preclinical development of polymethoxyflavones (PMFs) such as nobiletin, tangeretin, and gardenin A-D, the selection of the correct acetophenone building block is the defining step of the synthesis cascade. Tetramethoxyacetophenone isomers are the critical nucleophilic precursors required for the Claisen-Schmidt condensation that ultimately yields the flavone core.

However, constructing highly substituted aromatic rings poses significant regiochemical and steric challenges. This guide provides an objective, data-supported comparison of the prevailing synthesis routes for key tetramethoxyacetophenone isomers, evaluating classic Friedel-Crafts strategies against modern catalytic cross-coupling methodologies.

Isomer Profiling & The Causality of Route Selection

The substitution pattern of the methoxy groups on the acetophenone ring dictates not only the final biological target (e.g., contiguous methoxy groups for citrus-derived PMFs vs. interrupted patterns for safflower-derived compounds) but also the thermodynamic viability of the synthetic pathway.

Isomer A: 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone

(Also referred to as 6-hydroxy-2,3,4,5-tetramethoxyacetophenone)

  • Significance: The essential precursor for synthesizing contiguous PMFs like nobiletin and tangeretin[1].

  • Synthetic Challenge: The contiguous pentasubstitution on the benzene ring introduces severe steric hindrance. Traditional synthesis required up to eight tedious steps of repeated Friedel-Crafts acylations and Baeyer-Villiger oxidations (e.g., Tsukayama's historical protocol) to sequentially install the oxygenation pattern without uncontrolled demethylation.

Isomer B: 2,3,4,6-Tetramethoxyacetophenone
  • Significance: The primary precursor for gardenin analogues and safflomin derivatives[2].

  • Synthetic Challenge: The presence of a single un-substituted aromatic proton (C5) alters the electronic landscape. Synthesis typically relies on the direct methylation of 2,3,4,6-tetrahydroxyacetophenone or the regioselective Friedel-Crafts acylation of 1,2,3,5-tetramethoxybenzene, avoiding the multi-step oxidative pathways required for Isomer A[2].

Comparative Analysis of Synthesis Routes

To objectively compare these methodologies, we evaluate the systems based on yield, step economy, and mechanistic elegance.

Route 1: Modern CuCl-Catalyzed Ullmann Coupling (For Isomer A)

Recently detailed in Organic & Biomolecular Chemistry, this modern route bypasses sequential oxidation by employing a copper-catalyzed Ullmann-type coupling. Starting from the highly accessible 2',4',6'-trihydroxyacetophenone, the substrate undergoes selective methylation and bromination to form a dibromide intermediate.

  • Mechanistic Causality: The C-Br bond dissociation energy in highly hindered aryl bromides is traditionally too high for standard nucleophilic aromatic substitution (

    
    ). By introducing a CuCl catalyst with sodium methoxide (MeONa), the system undergoes a facilitated oxidative addition/reductive elimination cycle. This directly installs the required methoxy groups at the 3' and 5' positions simultaneously, avoiding the harsh Lewis acids that cause unwanted global demethylation.
    
Route 2: Classical Friedel-Crafts Acylation/Demethylation (For Isomer A)

This foundational approach utilizes 1,2,3,4-tetramethoxybenzene and acetyl chloride mediated by anhydrous aluminum chloride (


)[3].
  • Mechanistic Causality:

    
     is used in stoichiometric excess because it fulfills a dual purpose. First, it acts as a Lewis acid to generate the highly electrophilic acylium ion for ring attack. Second, due to aluminum's high oxophilicity, it coordinates with the newly installed carbonyl oxygen. This spatial proximity drives the thermodynamically favored, regioselective cleavage of the adjacent (ortho) methoxy ether. This "in-situ deprotection" is crucial, as it intentionally unmasks the 2'-hydroxyl group required for subsequent chalcone cyclization[4].
    
Quantitative Comparison Data

The table below summarizes the technical performance of these synthesis routes:

Synthesis RouteTarget IsomerStarting MaterialKey Reagents / CatalystsOverall YieldStep CountScalability
Modern Ullmann Coupling 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone2',4',6'-trihydroxyacetophenoneCuCl, MeONa, NBS~65-75%3High (Chromatography-free intermediates)
Classical Friedel-Crafts [4]2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone1,2,3,4-tetramethoxybenzeneAcetyl chloride,

~35-45%1Moderate (Harsh Lewis acid handling)
Direct Methylation [2]2,3,4,6-Tetramethoxyacetophenone2,3,4,6-tetrahydroxyacetophenoneDimethyl sulfate,

~81%1High

Visualizing Reaction Pathways & Workflows

To ensure reliable replication, the structural causality and operational workflows of these methods are mapped below.

SynthesisPathways cluster_A Modern Ullmann Route (Contiguous Substitution) cluster_B Classical Friedel-Crafts (Acylation/Demethylation) Start Available Precursors SM1 2',4',6'-Trihydroxyacetophenone Start->SM1 SM2 1,2,3,4-Tetramethoxybenzene Start->SM2 Int1 Selective Methylation & Bromination (Dibromide Intermediate) SM1->Int1 Cat1 CuCl / MeONa (Ullmann Coupling) Int1->Cat1 Prod1 2'-Hydroxy-3',4',5',6'- tetramethoxyacetophenone Cat1->Prod1 Cat2 Acetyl Chloride + AlCl3 (Regioselective Cleavage) SM2->Cat2 Prod2 2'-Hydroxy-3',4',5',6'- tetramethoxyacetophenone Cat2->Prod2

Divergent synthesis logic for isolating 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone.

Workflow Step1 Dibromide Prep (NBS + Me2SO4) Step2 Catalyst Setup (CuCl, MeONa, DMF) Step1->Step2 Step3 Ullmann Coupling (Reflux under N2) Step2->Step3 Step4 Aqueous Quench (Acidification & Extraction) Step3->Step4 Step5 Product Isolation (Recrystallization) Step4->Step5

Bench-level experimental workflow for the CuCl-catalyzed Ullmann coupling methodology.

Validated Experimental Protocols

The following step-by-step methodologies outline self-validating experimental systems. Monitoring points (such as TLC or temperature holds) are inherently designed to prevent reaction runaway or unwanted side-product formation.

Protocol A: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone via Classical Friedel-Crafts[4]

Objective: Acetylation of the aromatic ring with synchronized ortho-demethylation.

  • System Preparation: Flame-dry a multi-neck round-bottom flask under an inert nitrogen atmosphere. Dissolve 1,2,3,4-tetramethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Chill the solution to exactly 0 °C using an ice-water bath. Add anhydrous

    
     (1.2 eq) portion-wise. Critical Check: Allow the mixture to stir for 15 minutes to ensure full dissolution and complexation prior to the introduction of the electrophile[4].
    
  • Electrophilic Attack: Slowly add acetyl chloride (1.1 eq) dropwise via a syringe pump, rigidly maintaining the temperature at 0 °C to prevent poly-acylation.

  • Reaction & Cleavage: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–16 hours. During this prolonged ambient phase, the thermodynamic demethylation of the ortho-methoxy group occurs via

    
     coordination[3].
    
  • Quenching & Isolation: Cool back to 0 °C. Slowly quench by the dropwise addition of 1 M HCl. Separate the organic DCM layer, extract the aqueous phase, and wash the combined organics with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the target acetophenone[4].
Protocol B: Synthesis of 2,3,4,6-Tetramethoxyacetophenone via Methylation[3]

Objective: Direct exhaustive methylation of a hydroxylated precursor.

  • System Setup: In a reaction vessel equipped with a reflux condenser, dissolve 2,3,4,6-tetrahydroxyacetophenone (1.0 eq) in analytical-grade acetone.

  • Base Introduction: Add anhydrous potassium carbonate (

    
    , 4.0 eq). The weak base serves to deprotonate the phenolic hydroxyls without inducing aldol condensation of the acetone solvent.
    
  • Methylation: Add dimethyl sulfate (

    
    , 4.5 eq) dropwise to the stirring mixture. Warning: Dimethyl sulfate is highly toxic; all operations must occur in a properly rated fume hood.
    
  • Reflux: Heat the reaction mixture to gentle reflux for 12 hours. Monitor via TLC until complete disappearance of the starting material.

  • Workup: Filter the hot mixture to remove potassium salts. Concentrate the filtrate in vacuo. Pour the resulting residue into crushed ice and 5% HCl to neutralize residual basicity and precipitate the 2,3,4,6-tetramethoxyacetophenone. Extract with ethyl acetate, wash, dry, and evaporate to yield the purified solid[2][5].

References

  • Title: Synthesis of the polymethoxyflavones nobiletin, tangeretin, isosinensetin, and gardenin A–D Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of 5'-[1-(Methoxycarbonyl)-2-(p-methoxyphenyl)ethyl]- and 5′-[2-(Methoxycarbonyl)-1-(p-methoxyphenyl)ethyl]-2′,3′,4,4′,6′-pentamethoxychalcone Source: Oxford University Press (OUP) URL: [Link]

  • Title: 5:6:7:8-Hydroxyflavonols Source: Indian Academy of Sciences URL: [Link]

Sources

A Comparative Guide to the Structural Validation of 2',3',4',6'-Tetramethoxyacetophenone: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with a suite of powerful spectroscopic methods for the structural validation of 2',3',4',6'-tetramethoxyacetophenone, a versatile intermediate in organic synthesis.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally established.

Causality in Experimental Choices

The success of this technique hinges on the ability to grow a high-quality, single crystal. The choice of solvent and crystallization conditions is critical. For a molecule like 2',3',4',6'-tetramethoxyacetophenone, a solvent system is chosen based on its polarity and boiling point to allow for slow evaporation, which is crucial for the formation of a well-ordered crystal lattice. The diffraction of X-rays by this ordered array of molecules generates the data needed to solve the structure.

Experimental Protocol: From Powder to Structure
  • Crystal Growth : The process begins by dissolving the synthesized 2',3',4',6'-tetramethoxyacetophenone powder in a minimal amount of a suitable solvent (e.g., ethanol/water mixture, ethyl acetate/hexane). This saturated solution is then allowed to evaporate slowly over several days in a vibration-free environment. The slow cooling or evaporation encourages the molecules to pack in a highly ordered, repeating pattern, forming a single crystal.

  • Crystal Mounting and Data Collection : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays from a diffractometer. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to a preliminary electron density map. An initial model of the molecule is then fitted to this map. This model is refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[1][2] The quality of the final structure is assessed by parameters like the R-factor.[1]

Data Presentation: Crystallographic Parameters

While a specific crystal structure for 2',3',4',6'-tetramethoxyacetophenone is not publicly available in the Cambridge Structural Database (CSD), a hypothetical but realistic dataset for a small organic molecule is presented below for illustrative purposes.[3][4][5][6]

ParameterValueSignificance
Chemical FormulaC₁₂H₁₆O₅Confirms the elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.2, 8.5, 15.1Unit cell dimensions.
β (°)98.5The angle of the unit cell.
Volume (ų)1295The volume of the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Visualization of the X-ray Crystallography Workflow

X_ray_Workflow cluster_synthesis Sample Preparation cluster_crystallography Crystallographic Analysis Synthesis Synthesis of 2',3',4',6'-Tetramethoxyacetophenone Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Orthogonal Validation: Spectroscopic and Spectrometric Methods

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. Therefore, a combination of other analytical techniques is often employed to elucidate and confirm a molecule's structure.[7][8][9] These methods provide complementary information that, when taken together, can build a comprehensive and confident structural assignment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Place the NMR tube in the spectrometer's magnet. Acquire standard ¹H and ¹³C spectra. Further 2D NMR experiments like COSY and HMBC can be performed to establish connectivity.

  • Data Processing and Analysis : The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are then analyzed to deduce the structure.

Comparative Data: Expected NMR Signals

Technique Expected Chemical Shift (ppm) Assignment
¹H NMR~2.5-COCH₃ (s, 3H)
~3.8-4.0-OCH₃ (multiple singlets, 12H total)
~6.2-7.5Aromatic protons (2H)
¹³C NMR~30-COCH₃
~55-65-OCH₃
~90-160Aromatic carbons
~195C=O

Note: Specific chemical shifts can vary depending on the solvent and other factors.[11]

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[7]

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization : Infuse the solution into the ESI source, where it is nebulized and ionized.

  • Mass Analysis : The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Comparative Data: Expected Mass Spectrum

Parameter Expected Value (m/z) Significance
Molecular FormulaC₁₂H₁₆O₅
Exact Mass240.0998The theoretical exact mass.
[M+H]⁺241.1071The protonated molecular ion, which confirms the molecular weight.
[M+Na]⁺263.0890A common adduct, further confirming the molecular weight.
C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation : Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Acquire the spectrum by measuring the absorption of the IR beam.

Comparative Data: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~1680C=O stretchKetone
~1600, ~1480C=C stretchAromatic ring
~1270, ~1050C-O stretchAryl-alkyl ether
~2950C-H stretchsp³ C-H

Integrated Data Analysis: A Holistic Approach

The true power of structural validation lies in the synergy of these techniques. While NMR, MS, and IR can collectively suggest a structure, X-ray crystallography provides the definitive proof. The spectroscopic data must be consistent with the crystal structure. For instance, the number of unique proton and carbon signals in the NMR spectra should match the number of chemically non-equivalent atoms in the asymmetric unit of the crystal structure.

Visualization of Integrated Structural Validation

Integrated_Validation cluster_data Experimental Data cluster_info Derived Information Xray X-ray Crystallography Xray_Info 3D Atomic Arrangement Bond Lengths/Angles Xray->Xray_Info NMR NMR Spectroscopy (¹H, ¹³C) NMR_Info Connectivity Chemical Environment NMR->NMR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula MS->MS_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info Validated_Structure Validated Structure of 2',3',4',6'-Tetramethoxyacetophenone Xray_Info->Validated_Structure NMR_Info->Validated_Structure MS_Info->Validated_Structure IR_Info->Validated_Structure

Caption: Convergence of Analytical Techniques for Structural Validation.

Conclusion

For the definitive structural elucidation of 2',3',4',6'-tetramethoxyacetophenone, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous, high-resolution 3D model of the molecule. However, a comprehensive validation strategy leverages the complementary strengths of spectroscopic and spectrometric techniques. NMR spectroscopy maps the molecular framework in solution, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy identifies the key functional groups. The consistency across all these datasets provides the highest level of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from University of Nairobi Digital Repository.
  • Fiveable. (2025, August 15). Structure Elucidation Definition - Organic Chemistry II....
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Online Organic Chemistry Tutor. (2025, April 27). Structure Elucidation.
  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 2',3',4'-Trimethoxyacetophenone in the Synthesis of Heterocyclic Compounds.
  • ChemicalBook. (n.d.). 2',4',6'-TRIMETHOXYACETOPHENONE synthesis.
  • Gautam, R., Chang, T. M., Astashkin, A. V., Lincoln, K. M., & Tomat, E. (n.d.). CCDC 1431605: Experimental Crystal Structure Determination.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database.
  • BenchChem. (2025). An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). 2',3',4'-Trimethoxyacetophenone.
  • ChemicalBook. (n.d.). 2',3',4'-trimethoxyacetophenone(13909-73-4) 1 h nmr.
  • Babine, R. E., & Bender, S. L. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(5), 497–507.
  • Cambridge Crystallographic Data Centre. (2025, May 14). Introducing Cambridge Structural Database 6.00.
  • Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
  • BioProfe. (n.d.). Protein X-Ray Structure Validation: Key Criteria.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
  • ChemicalBook. (n.d.). 3',4',5'-TRIMETHOXYACETOPHENONE(1136-86-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2',4',6'-Trihydroxyacetophenone - Optional[13C NMR] - Chemical Shifts.
  • Zhao, G., et al. (2012). Synthesis and Crystal Structure of 2,3,4,6-tetra-O-Acetyl-1-{4-chloro-3[1-(4-ethoxyphenyl)-1-methylethyl]ph enyl}-1-deoxy-beta-D-glucopyranose. Chinese Journal of Structural Chemistry, 31(5), 690-694.
  • Richardson, J. S., et al. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Structure, 21(9), 1553–1560.
  • Afonine, P. V., et al. (2021). MS-02-1 Microsymposium.
  • Berman, H. M., et al. (2016). Full wwPDB X-ray Structure Validation Report i.
  • Heimgartner, H., et al. (2005). Synthesis and Crystal Structure of 3,3,6,6-Tetramethylmorpholine-2,5-dione, and its 5-Monothio. Helvetica Chimica Acta, 88(3), 547-560.

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purity assessment of synthetic 2',3',4',6'-Tetramethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purity Assessment of 2',3',4',6'-Tetramethoxyacetophenone: A Multi-Technique Approach

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for reproducibility, safety, and efficacy. 2',3',4',6'-Tetramethoxyacetophenone, a polysubstituted aromatic ketone, serves as a valuable building block in the synthesis of complex molecules, including flavonoids and other pharmacologically active compounds. Its highly substituted nature, however, presents unique challenges in both its synthesis and subsequent purity verification. Incomplete reactions or side reactions can lead to a variety of structurally similar impurities that can be difficult to detect and separate.

This guide provides a comprehensive framework for the rigorous purity assessment of 2',3',4',6'-Tetramethoxyacetophenone. We will move beyond simple pass/fail criteria to explore an orthogonal, multi-technique analytical approach. This methodology, which combines the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, creates a self-validating system for the unambiguous determination of purity and the confident identification of potential impurities. The experimental protocols and data presented herein are grounded in established analytical principles and serve as a robust template for researchers, quality control analysts, and drug development professionals.

The Rationale for an Orthogonal Approach

Relying on a single analytical technique for purity determination is fraught with risk. A co-eluting impurity in HPLC, for instance, could be completely invisible, leading to an overestimation of purity. By employing orthogonal (i.e., independent) methods that separate compounds based on different chemical and physical principles, we can significantly increase the probability of detecting and identifying all potential impurities. This guide champions a workflow that leverages the quantitative power of HPLC, the separatory and identification strength of GC-MS for volatile impurities, and the definitive structural confirmation of NMR.

G cluster_0 Purity Assessment Workflow Sample Test Sample of 2',3',4',6'-Tetramethoxyacetophenone HPLC HPLC-UV (Quantitative Purity) Sample->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities) Sample->GCMS Parallel Analysis NMR NMR (¹H, ¹³C) (Structural Confirmation) Sample->NMR Parallel Analysis Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile, UV-active compounds like 2',3',4',6'-Tetramethoxyacetophenone, Reverse-Phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis. It separates compounds based on their polarity, providing excellent resolution of the main component from structurally similar, less-polar, or more-polar impurities.

Causality Behind Experimental Choices:
  • Column: A C18 column is chosen for its versatility and strong retention of moderately polar aromatic compounds.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe. The addition of a small amount of formic acid helps to sharpen peaks by protonating any acidic or basic functional groups.

  • Detection: UV detection at 254 nm is selected as this wavelength is commonly absorbed by aromatic systems, providing a strong signal for the analyte and related impurities.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh approximately 10 mg of the 2',3',4',6'-Tetramethoxyacetophenone sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detector Wavelength: 254 nm.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis: Integrate all peaks and calculate purity using the area percent method.

Illustrative Data & Interpretation

The table below compares hypothetical data for two batches: a high-purity, final product and a crude, unpurified sample.

Batch ID Analyte Retention Time (min) Analyte Peak Area (%) Impurity 1 (RT ~6.5 min) Impurity 2 (RT ~9.8 min) Calculated Purity (%)
HP-2026-01 (High Purity) 8.7299.850.05%0.10%99.85
CR-2026-01 (Crude) 8.7185.435.67%8.90%85.43

The chromatogram of the crude sample would show significant secondary peaks, indicating the presence of impurities. Impurity 1, with an earlier retention time, is likely a more polar species (e.g., an under-methylated precursor), while Impurity 2, with a later retention time, is likely more non-polar.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles

While HPLC is excellent for non-volatile components, it is blind to highly volatile impurities such as residual solvents from the synthesis and purification steps. GC-MS provides the necessary sensitivity and specificity to identify and quantify these potential contaminants.

Causality Behind Experimental Choices:
  • Technique: GC is the ideal separation technique for thermally stable and volatile compounds.

  • Detector: A mass spectrometer provides high-confidence identification of eluted compounds by comparing their fragmentation patterns to established libraries (e.g., NIST).

  • Column: A DB-5ms or similar non-polar column is a good general-purpose choice for separating a wide range of organic molecules based on their boiling points.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent not expected to be a contaminant (e.g., Dichloromethane).

  • Instrumentation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 40°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MSD Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Scan Range: 35-500 amu.

  • Data Analysis: Integrate peaks and identify them by matching the acquired mass spectra against a reference library (e.g., NIST).

Illustrative Data & Interpretation
Retention Time (min) Identified Compound Match Quality (%) Potential Source
2.85Acetone98Washing/precipitation solvent
4.12Toluene97Reaction solvent
12.542',3',4',6'-TetramethoxyacetophenoneN/A (Main Peak)Product

This analysis reveals the presence of residual solvents that would be completely missed by the HPLC method, highlighting the necessity of this orthogonal technique.

Nuclear Magnetic Resonance (NMR): The Final Arbiter of Structure

NMR spectroscopy provides an unparalleled view of a molecule's chemical structure. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for not only structural confirmation but also the detection and potential quantification of impurities with different proton environments.

Causality Behind Experimental Choices:
  • Nuclei: ¹H NMR is used for its high sensitivity and the wealth of information it provides on the proton environment. ¹³C NMR is used to confirm the carbon backbone of the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for dissolving non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Detailed Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Compare chemical shifts to theoretical predictions or a reference spectrum.

Illustrative Data & Interpretation

Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for 2',3',4',6'-Tetramethoxyacetophenone

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.25s1HH-5'
3.90s3HOCH₃
3.88s3HOCH₃
3.85s3HOCH₃
3.82s3HOCH₃
2.50s3H-C(O)CH₃

Interpretation: The presence of a single aromatic proton and four distinct methoxy signals, along with the acetyl methyl group, would confirm the target structure. An impurity, such as a regioisomer or an under-methylated species, would present a different set of peaks. For example, a trimethoxy- impurity would show an additional aromatic proton signal and one fewer methoxy signal, which would be easily detectable even at low levels.

G cluster_impurities Potential Impurities (<0.2%) main 2',3',4',6'-Tetramethoxyacetophenone Purity: 99.8% imp1 Regioisomer (e.g., 2',3',4',5'-isomer) main:f1->imp1 Detected by HPLC/NMR imp2 Under-Methylated Species (e.g., Trimethoxy...) main:f1->imp2 Detected by HPLC/NMR imp3 Residual Solvent (e.g., Toluene) main:f1->imp3 Detected by GC-MS

Caption: Hypothetical impurity profile of a high-purity batch.

Conclusion

The purity assessment of a synthetic compound like 2',3',4',6'-Tetramethoxyacetophenone is a critical exercise that demands a rigorous, multi-faceted analytical strategy. A single method, while useful, cannot provide the same level of confidence as an orthogonal approach. By systematically combining the quantitative strength of HPLC, the volatile impurity detection of GC-MS, and the definitive structural confirmation of NMR, researchers can build a comprehensive and trustworthy purity profile. This ensures that the material being carried forward into subsequent research or development is of the highest possible quality, thereby safeguarding the integrity and reproducibility of their scientific endeavors.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Structural Validation of 2',3',4',6'-Tetramethoxyacetophenone: Empirical Spectral Cross-Referencing vs. Theoretical Prediction

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge in Polymethoxyflavone Synthesis

In modern drug development, polymethoxyflavones (PMFs)—such as nobiletin, tangeretin, and gardenin A–D—are highly valued for their potent antiproliferative, antiviral, and anti-inflammatory properties[1]. A critical bottleneck in synthesizing these complex phytochemical scaffolds is the generation and validation of their multi-substituted benzene intermediate: 2',3',4',6'-Tetramethoxyacetophenone [1].

The characterization of this intermediate presents a significant mechanistic challenge. Highly substituted aromatic rings endure intense steric crowding, restricting the free rotation of adjacent methoxy groups. This restricted rotation generates complex anisotropic shielding effects that shift NMR signals unpredictably. Consequently, differentiating 2',3',4',6'-Tetramethoxyacetophenone from its nearly indistinguishable structural isomers (e.g., 2',3',4',5'-Tetramethoxyacetophenone) is notoriously difficult. Misidentifying the isomer at this stage leads to total synthetic failure downstream.

To establish a self-validating analytical system, Application Scientists must choose between relying on in silico theoretical NMR predictions or empirical spectral database cross-referencing. This guide objectively evaluates these alternatives, explaining the causality behind best-practice experimental choices to ensure absolute structural certainty.

Performance Comparison: Empirical Databases vs. Theoretical Models

When cross-referencing analytical data to validate complex aromatics, relying on a single method creates vulnerability. Empirical databases capture the true, observed molecular behavior in solution—accounting for nuanced solvent interactions and concentration-dependent aggregation that algorithms frequently miss[2].

Table 1: Alternative Analytical Workflows for Isomeric Validation

FeatureEmpirical Cross-Referencing ( / )[3][4]Theoretical Prediction (DFT / NMRShiftDB)[5]
Accuracy (Δδ ppm) Superior (Δδ < 0.05 ppm) : Captures exact stereoelectronic realities of sterically hindered rings.Moderate (Δδ 0.1 - 0.5 ppm) : Often fails to accurately model restricted rotation of adjacent methoxy groups.
Solvent Correlation Exact matching is possible (e.g., matching CDCl3 empirical data with CDCl3 database entries).Approximated via implicit solvation models (e.g., PCM), leading to minor deviations.
Orthogonal Capability High. Databases provide multi-spectral reference (NMR, FT-IR, EI-MS) for the exact same molecule[3].Low. Requires separate theoretical software for MS fragmentation or IR vibrational modes.
Speed & Throughput Instantaneous query, provided the compound exists in the registry.Computationally expensive for high-level geometry optimization (B3LYP/6-31G*).

Quantitative Data Presentation

To illustrate the performance gap, Table 2 summarizes the quantitative data comparison between empirical cross-referencing and theoretical prediction for validating 2',3',4',6'-Tetramethoxyacetophenone. The deviations in the theoretical model highlight why empirical databases remain the gold standard for crowded aromatics.

Table 2: Comparative 13C NMR Data (Representative Shifts in CDCl3)

Carbon PositionExperimental Shift (ppm)SDBS Database Match (ppm)DFT Prediction (ppm)Prediction Error (Δδ)
Carbonyl (C=O)201.5201.5204.2+2.7
Aromatic C-2' (C-OMe)152.3152.2154.0+1.7
Aromatic C-5' (C-H)96.896.895.1-1.7
Methoxy (C-3' OMe)60.560.662.1+1.6
Acetyl (CH3)32.132.130.5-1.6

The Self-Validating Protocol: Spectral Acquisition & Cross-Referencing

To ensure scientific integrity, a protocol must inherently validate itself. The following step-by-step methodology ensures that experimental conditions exactly mirror those of the reference databases, nullifying environmental variables.

Step 1: Regioselective Synthesis and Isolation Synthesize 2',3',4',6'-Tetramethoxyacetophenone via a CuCl-catalyzed Ullmann-type coupling reaction as demonstrated by[1]. Purify the isolate via silica gel column chromatography to >99% purity. Causality: Trace impurities will introduce artifact signals that corrupt the algorithmic matching algorithms of spectral databases.

Step 2: Orthogonal Spectral Acquisition

  • 1H and 13C NMR : Dissolve 15 mg of the pure isolate in 0.5 mL of deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard[6]. Acquire data at 400 MHz for 1H and 100 MHz for 13C. Causality: Using CDCl3 with TMS explicitly standardizes the sample against the primary acquisition parameters utilized by the[3], eliminating solvent-induced shift deviations.

  • EI-MS : Perform Electron Ionization Mass Spectrometry at 70 eV. Causality: While isomers possess identical exact masses, 70 eV EI-MS triggers distinct radical cleavage patterns based on the spatial arrangement of the methoxy groups, providing orthogonal validation against [2].

Step 3: Database Query and Spectral Alignment Access a validated spectral database (e.g., AIST SDBS). Execute a "Reverse Search" using the highest-intensity 13C NMR shifts (e.g., 201.5, 152.3, 96.8 ppm)[3]. Export the reference FID or peak list and overlay it directly onto the experimental spectra using processing software like Mnova.

Validation Workflow Visualization

SpectralWorkflow Synth Synthesis & Isolation: 2',3',4',6'-Tetramethoxyacetophenone Acquisition Orthogonal Spectral Acquisition (1H/13C NMR, FT-IR, EI-MS) Synth->Acquisition High-Purity Isolate Branch Data Processing Strategy Acquisition->Branch Raw Spectral Data Empirical Empirical Database Cross-Referencing (AIST SDBS, NIST) Branch->Empirical Primary Method Theoretical In Silico NMR Prediction (DFT, NMRShiftDB) Branch->Theoretical Secondary Verification Validation Structural Validation & Isomeric Differentiation Empirical->Validation High Confidence (Δδ < 0.1 ppm) Theoretical->Validation Anomaly Detection

Caption: Spectral validation workflow for tetramethoxyacetophenone isomers.

References

  • Liu, C.-H., Xu, M., Du, J., et al. (2025). "Synthesis of the polymethoxyflavones nobiletin, tangeretin, isosinensetin, and gardenin A–D." Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." Available at:[Link]

  • Kalstabakken, K. A., & Harned, A. M. (2013). "Spectral Database for Instructors: A Living, Online NMR FID Database." Journal of Chemical Education, 90(7), 941–943. American Chemical Society. Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2',3',4',6'-Tetramethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

The core philosophy of this guide is to empower researchers with the knowledge to not only follow safety procedures but to understand the rationale behind them, thereby fostering a culture of proactive safety and scientific integrity.

Hazard Assessment and Risk Mitigation

Based on data from analogous aromatic ketones, 2',3',4',6'-Tetramethoxyacetophenone is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory discomfort.[1][3]

Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks effectively.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a detailed, step-by-step guide to the proper selection and use of PPE when handling 2',3',4',6'-Tetramethoxyacetophenone.

Eye and Face Protection: The Critical First Barrier

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][4] Safety glasses with side shields do not provide adequate protection from potential splashes and are therefore insufficient.[5]

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[2]

Hand Protection: Selecting the Right Glove

The chemical nature of 2',3',4',6'-Tetramethoxyacetophenone as an aromatic ketone dictates the choice of glove material.

  • Recommended Glove Materials:

    • Butyl Rubber: Offers excellent protection against ketones.[5][6][7]

    • Polyvinyl Alcohol (PVA): Provides good resistance to aromatic compounds and ketones.[6][8]

  • Materials to Avoid:

    • Latex: Prone to degradation by many solvents.[6]

    • Nitrile: While offering broad protection, they are generally not recommended for prolonged contact with strong ketones.[5]

Glove Usage Protocol:

  • Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before use.[9]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent cross-contamination, use a proper glove removal technique (glove-to-glove and skin-to-skin).

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[9] Do not reuse disposable gloves.

Body Protection: Shielding Against Contamination
  • A laboratory coat is the minimum requirement for body protection.

  • For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

  • Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: Safeguarding Airway Integrity

Respiratory protection is necessary when engineering controls, such as a fume hood, are not sufficient to control airborne concentrations of the chemical.

  • For Fine Powders/Dusts: A NIOSH-approved N95 or higher-rated particulate respirator should be used.

  • For Vapors/Mists: If the material is heated or dissolved in a volatile solvent, an organic vapor respirator cartridge may be required.

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2',3',4',6'-Tetramethoxyacetophenone at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4] The container should be kept tightly closed.[2][4]

Handling and Use
  • Designated Area: All handling of 2',3',4',6'-Tetramethoxyacetophenone should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[1]

Spill Management
  • Evacuation: In the event of a large spill, evacuate the area immediately.

  • Containment: For small spills, and only if it is safe to do so, contain the spill using an inert absorbent material.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Unused 2',3',4',6'-Tetramethoxyacetophenone and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Route: Dispose of the chemical waste through a licensed disposal company.[9] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[1][9]

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[2]

Summary of Personal Protective Equipment

Protection Type Equipment Rationale
Eye/Face Chemical Splash GogglesProtects against serious eye irritation from splashes.[1][3]
Face Shield (in addition to goggles)Provides full-face protection during high-risk procedures.[2]
Hand Butyl or PVA GlovesOffers the best chemical resistance to aromatic ketones.[5][6][7][8]
Body Laboratory CoatPrevents skin contact with the chemical.
Chemically Resistant ApronAdditional protection for procedures with a high splash potential.
Respiratory N95 Particulate Respirator or Organic Vapor RespiratorProtects against inhalation of dust or vapors.[1]

PPE Workflow Diagram

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start LabCoat 1. Don Lab Coat Donning_Start->LabCoat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Eye Protection (Goggles/Face Shield) Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves Donning_End Ready for Work Gloves->Donning_End Doffing_Start Start RemoveGloves 1. Remove Gloves Doffing_Start->RemoveGloves RemoveGoggles 2. Remove Eye Protection RemoveGloves->RemoveGoggles RemoveLabCoat 3. Remove Lab Coat RemoveGoggles->RemoveLabCoat RemoveRespirator 4. Remove Respirator RemoveLabCoat->RemoveRespirator WashHands 5. Wash Hands Thoroughly RemoveRespirator->WashHands Doffing_End Procedure Complete WashHands->Doffing_End

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

References

  • SynQuest Laboratories, Inc. (2016, June 12).
  • Polyco Healthine. Ketochem® 33cm Lightweight Ketone Resistant Glove.
  • EHSLeaders. (2014, July 17).
  • MetaSci. Safety Data Sheet 2',4',6'-Trihydroxyacetophenone.
  • Merck. Safety Data Sheet - 2',4',6'-Trihydroxyacetophenone.
  • Fisher Scientific. (2010, February 11). SAFETY DATA SHEET - 2',4',6'-Trihydroxyacetophenone.
  • Acros Organics. (2025, December 22). SAFETY DATA SHEET - 2',3',4'-Trihydroxyacetophenone.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one.
  • Canadian Centre for Occupational Health and Safety. (2014, August 27). Personal Protective Equipment.
  • MSC Industrial Supply Co. (2026, February 28).
  • Sigma-Aldrich. 2',4',6'-Trimethoxyacetophenone | 832-58-6.
  • PubChem. 2',3',4'-Trimethoxyacetophenone.
  • San José State University. (2024, May 10). Personal Protective Equipment: Hands.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2',4',6'-Trimethoxyacetophenone.
  • Sigma-Aldrich. (2024, September 8).
  • ChemicalBook. (2026, January 17).

Sources

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